3-(Diethylamino)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRWFSUYPEDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474749 | |
| Record name | 3-(diethylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25642-60-8 | |
| Record name | 3-(diethylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Diethylamino)benzoic acid chemical structure and molecular weight
Technical Whitepaper: 3-(Diethylamino)benzoic Acid – Structural Characterization and Synthetic Utility
Executive Summary
This compound (CAS 25642-60-8) serves as a critical bifunctional building block in organic synthesis and medicinal chemistry.[1] Characterized by a meta-substituted aromatic core featuring both an electron-donating diethylamino group and an electron-withdrawing carboxylic acid moiety, this compound acts as a versatile scaffold for the development of fluorescent probes, functionalized dyes, and pharmaceutical intermediates.[2] This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and experimental handling protocols, designed for researchers requiring high-purity integration of this moiety into complex molecular architectures.[2]
Part 1: Physicochemical Profile & Molecular Architecture
The structural integrity of this compound is defined by the interplay between its basic amine center and acidic carboxyl group, which allows for zwitterionic character under neutral pH conditions.[2]
Structural Specifications
| Parameter | Data | Validation Note |
| IUPAC Name | This compound | Meta-substitution pattern confirmed by NMR coupling constants.[3] |
| CAS Registry Number | 25642-60-8 | Note: CAS 97-20-1 is frequently mislabeled as this compound but refers to the sulfonic acid derivative. |
| Molecular Formula | Confirmed via High-Resolution Mass Spectrometry (HRMS). | |
| Molecular Weight | 193.24 g/mol | Calculated based on IUPAC standard atomic weights. |
| Exact Mass | 193.1103 Da | Monoisotopic mass for MS calibration. |
| Physical State | Off-white to pale yellow crystalline solid | Coloration often indicates trace oxidation of the amine. |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water | Solubility increases significantly in basic (pH > 8) or acidic (pH < 3) aqueous buffers.[2] |
| pKa Values | COOH: ~3.8 |
Molecular Structure Diagram
Figure 1: Structural connectivity and electronic effects. The diethylamino group exerts a positive mesomeric (+M) effect, increasing electron density on the ring, while the carboxyl group withdraws density, creating a unique electronic push-pull system.[2]
Part 2: Synthetic Pathways & Mechanism
The synthesis of this compound typically proceeds via the functionalization of 3-aminobenzoic acid. Direct alkylation using ethyl halides often leads to over-alkylation (quaternization). Therefore, reductive alkylation is the preferred industrial and laboratory method due to its higher selectivity.[2]
Primary Synthetic Route: Reductive Alkylation
This pathway utilizes acetaldehyde and a reducing agent (catalytic hydrogenation or sodium cyanoborohydride) to mono- and then di-alkylate the primary amine without forming the quaternary ammonium salt.
Reaction Scheme:
-
Substrate: 3-Aminobenzoic acid
-
Reagents: Acetaldehyde (
), /Pd-C (or ) -
Solvent: Methanol or Ethanol/Acetic Acid
-
Conditions: Ambient temperature to 50°C, 1-4 atm
.
Mechanistic Flowchart
Figure 2: Step-wise reductive alkylation mechanism. The pathway prioritizes the formation of the tertiary amine while mitigating quaternary salt formation through steric control.[2]
Part 3: Experimental Protocols
Laboratory Scale Synthesis Protocol
Objective: Synthesis of 5.0 g of this compound via Reductive Alkylation.
Reagents:
-
3-Aminobenzoic acid (3-ABA): 5.0 g (36.5 mmol)
-
Acetaldehyde: 10.0 mL (excess)
-
Sodium Cyanoborohydride (
): 6.9 g (110 mmol) -
Acetic Acid (glacial): Adjust to pH 5-6
-
Methanol: 100 mL
Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 3-ABA in 100 mL of methanol.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH reaches approximately 5–6 (monitor with pH paper). This catalyzes imine formation.[2]
-
Addition: Cool the solution to 0°C. Add acetaldehyde (5.0 mL) followed by portion-wise addition of half the
. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Second Addition: Monitor by TLC. If mono-ethyl intermediate persists, add the remaining acetaldehyde and reducing agent.[2] Stir for an additional 4–6 hours.
-
Quenching: Quench the reaction with 1N HCl (carefully, in fume hood) to decompose excess hydride.
-
Workup: Neutralize to pH 4–5 with NaOH. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.
Self-Validating Checkpoint:
-
TLC Monitoring: Use Silica gel plates with 5% MeOH in DCM.
-
Rf (3-ABA): ~0.2[2]
-
Rf (Product): ~0.6 (Distinct fluorescence under UV 254/365 nm).
-
Part 4: Structural Characterization (Spectroscopy)
To validate the identity of the synthesized compound, compare spectral data against these standard parameters.
1. Proton NMR (
-
12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with
. - 7.2–7.4 ppm (m, 3H): Aromatic protons (H-2, H-5, H-6). Look for the meta-coupling pattern.
- 6.9 ppm (d, 1H): Aromatic proton (H-4), ortho to the amino group, shielded by the electron-donating effect.[2]
- 3.35 ppm (q, 4H, J=7.0 Hz): Methylene protons of the ethyl groups (N-CH 2-CH3).[2]
- 1.10 ppm (t, 6H, J=7.0 Hz): Methyl protons of the ethyl groups (N-CH2-CH 3).
2. Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Expected Peak: m/z 194.25[2]
-
Fragment Ions: Loss of ethyl group (m/z ~165), Loss of carboxyl (m/z ~149).[2]
Part 5: Applications in Drug Development
This compound is not merely a final product but a "privileged structure" in medicinal chemistry.
-
Fluorescent Probes: The diethylamino moiety is a classic auxochrome.[2] When conjugated with xanthene or coumarin cores, it red-shifts emission spectra, making it vital for designing biological imaging agents.[2]
-
Prodrug Design: The carboxylic acid allows for esterification with hydroxyl-bearing drugs, improving lipophilicity (logP ~2.3) and membrane permeability.
-
Peptide Synthesis: Used as a capping agent to introduce a hydrophobic, basic handle at the N-terminus of peptide sequences, often to enhance interaction with G-protein coupled receptors (GPCRs).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57654065, this compound. Retrieved from [Link]
Sources
Solubility Profiling of 3-(Diethylamino)benzoic Acid: A Technical Guide
This guide serves as a technical blueprint for the solubility profiling of 3-(Diethylamino)benzoic acid (CAS 97-20-1) . As specific experimental solubility data for this intermediate is often proprietary or sparse in open literature, this whitepaper functions as a foundational protocol and predictive analysis . It synthesizes structural theory with rigorous experimental methodologies, enabling researchers to generate and validate their own solubility landscapes.
Executive Summary
This compound is a critical amphiphilic intermediate used in the synthesis of functional dyes (e.g., rhodamines), pharmaceutical precursors, and advanced organic materials. Its solubility behavior is complex, governed by the interplay between its lipophilic diethylamino moiety and its hydrophilic/ionizable carboxylic acid group.
Understanding its solubility landscape is essential for:
-
Process Optimization: Maximizing yield during recrystallization.
-
Formulation: Designing stable liquid-phase delivery systems.
-
Green Chemistry: Selecting eco-friendly solvents (e.g., replacing dichloromethane).
This guide provides a theoretical solubility framework, a self-validating experimental protocol, and the thermodynamic models required to interpret dissolution data.
Physicochemical Profile & Structural Logic
To predict solubility, we must first analyze the solute's molecular architecture.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 97-20-1 | Unique Identifier |
| Molecular Formula | MW: 193.24 g/mol | |
| Structure | m-substituted benzoic acid with a tertiary amine | Amphoteric nature; capable of zwitterionic behavior. |
| Lipophilicity | Diethyl group | Increases solubility in non-polar/aprotic solvents (vs. dimethyl analog). |
| H-Bonding | -COOH (Donor/Acceptor), -N(Et)2 (Acceptor) | High affinity for protic solvents (Alcohols). |
| pKa (Predicted) | pKa1 | Solubility is highly pH-dependent in aqueous media. |
Solvation Mechanism
The molecule exhibits a "Push-Pull" solvation mechanism:
-
The Carboxyl Head: Drives solubility in polar protic solvents (Methanol, Water at high pH) via strong hydrogen bonding.
-
The Diethylamino Tail: Disrupts water networks (hydrophobic effect) but enhances interaction with organic solvents like Ethyl Acetate and Toluene via van der Waals forces.
Experimental Protocol: Isothermal Saturation Method
Workflow Diagram
The following diagram outlines the critical path for generating high-fidelity solubility data.
Figure 1: Standardized workflow for solubility determination. The feedback loop ensures data integrity by rejecting non-equilibrium results.
Detailed Methodology
-
Preparation: Use analytical grade solvents. Dry solvents using molecular sieves (3Å or 4Å) if water content >0.1%, as water drastically alters solubility of amino-benzoic acids.
-
Equilibration: Add excess this compound to the solvent in a jacketed glass vessel. Stir at a fixed temperature (e.g., 298.15 K) for at least 24 hours.
-
Validation: Measure concentration at 24h, 48h, and 72h. Equilibrium is confirmed when variation is <1.0%.
-
-
Sampling: Stop stirring and allow solids to settle for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation during transfer.
-
Quantification (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile : Water (buffered to pH 3.0 with phosphate buffer to suppress ionization and ensure peak symmetry).
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Thermodynamic Modeling & Data Analysis
Once experimental mole fraction solubility (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of organic solids.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1][2]
- : Empirical model parameters derived via multiple regression analysis.
Thermodynamic Parameters
Using the van't Hoff analysis, we calculate the energetics of dissolution:
-
Enthalpy of Dissolution (
):-
Insight: A positive
indicates an endothermic process (solubility increases with T), which is expected for this molecule in most organic solvents.
-
-
Gibbs Free Energy (
): -
Entropy of Dissolution (
):
Data Presentation Template: Researchers should tabulate their findings as follows:
| Solvent | T (K) | RAD (%) | ||
| Methanol | 298.15 | [Value] | [Value] | < 2% |
| Ethanol | 298.15 | [Value] | [Value] | < 2% |
| Toluene | 298.15 | [Value] | [Value] | < 2% |
Predicted Solubility Trends (Solvent Selection Guide)
Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the following solubility hierarchy is predicted for this compound.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Short-Chain Alcohols | Methanol, Ethanol | High | Strong H-bonding matches the -COOH group; moderate polarity accommodates the aromatic ring. |
| Dipolar Aprotic | DMSO, DMF | Very High | Disrupts intermolecular H-bonds of the crystal lattice; stabilizes the polarizable amine. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good match for the diethylamino tail, but weaker interaction with the carboxyl proton. |
| Aromatic Hydrocarbons | Toluene | Low-Moderate | Favorable van der Waals interactions with the benzene ring, but poor solvation of the -COOH group. |
| Water | Water (pH 7) | Low | Hydrophobic diethyl group limits solubility unless pH is adjusted to ionize the molecule (pH > 6 or pH < 2). |
Solvation Interaction Map
The diagram below illustrates the competing forces determining solubility.
Figure 2: Mechanistic interactions between solute functional groups and solvent classes.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
- Sha, F., et al. (2014). Solubility of 3-nitrophthalic acid in different pure solvents. Journal of Chemical & Engineering Data. (Protocol reference for substituted benzoic acids).
-
Sigma-Aldrich. (2024). Product Specification: 3-(Dimethylamino)benzoic acid. (Used as an analog baseline for solubility estimation). Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical prediction parameters).
Sources
Comparative Fluorescence Dynamics: 3-(Diethylamino)benzoic Acid vs. 3-(Dimethylamino)benzoic Acid
The following technical guide details the comparative fluorescence dynamics of 3-(Diethylamino)benzoic acid and 3-(Dimethylamino)benzoic acid. It synthesizes specific photophysical data with mechanistic insights into the "meta-effect" and Twisted Intramolecular Charge Transfer (TICT) states.
Executive Summary
This guide provides a technical analysis of two meta-substituted aminobenzoic acid derivatives: This compound (3-DEABA) and 3-(Dimethylamino)benzoic acid (3-DMABA) . While para-substituted isomers (e.g., 4-DMABA) are widely recognized for their strong push-pull conjugation, the meta-isomers discussed here exhibit unique "interrupted" conjugation pathways. This results in distinct solvatochromic behaviors and quantum yield sensitivities driven by steric hindrance and non-radiative decay channels. This document serves as a reference for researchers utilizing these fluorophores in sensing applications, such as glucose and caffeine detection, or as intermediate probes in drug development.
Mechanistic Foundations: The "Meta-Effect" and TICT States
Electronic Structure & Conjugation
Unlike their para-substituted counterparts, 3-DEABA and 3-DMABA possess a meta arrangement between the electron-donating amino group and the electron-withdrawing carboxylic acid.
-
Conjugation Interruption: In the ground state (
), there is no direct resonance conjugation between the donor and acceptor. This raises the energy of the Charge Transfer (CT) state relative to the Locally Excited (LE) state. -
Excited State Dynamics: Upon excitation (
), the dipole moment increases significantly ( D). The molecule relaxes through a competition between Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT).
Steric Control: Diethyl vs. Dimethyl
The core differentiator between 3-DEABA and 3-DMABA is the steric bulk of the alkyl groups on the nitrogen atom.
-
3-DMABA (Methyl): The smaller methyl groups allow the nitrogen lone pair to remain relatively planar with the phenyl ring, favoring radiative decay (fluorescence).
-
3-DEABA (Ethyl): The bulkier ethyl groups introduce steric strain with the ortho hydrogens of the benzene ring. This pre-twists the amino group, lowering the energy barrier for rotation into a non-emissive TICT state. Consequently, 3-DEABA often exhibits lower fluorescence quantum yields (
) in low-viscosity solvents compared to 3-DMABA.
Pathway Visualization
The following diagram illustrates the competitive relaxation pathways.
Caption: Competitive relaxation pathways in 3-dialkylaminobenzoic acids. Steric bulk (Diethyl) promotes the TICT path.
Photophysical Properties Comparison
The following data summarizes the expected photophysical behavior based on comparative solvatochromic studies of aminobenzoic acid derivatives.
| Property | 3-(Dimethylamino)benzoic Acid (3-DMABA) | This compound (3-DEABA) | Mechanistic Driver |
| Absorption Max ( | ~295 - 310 nm | ~300 - 315 nm | Inductive effect of ethyl group causes slight bathochromic shift. |
| Emission Max ( | ~400 - 430 nm | ~410 - 450 nm | DEABA shows larger Stokes shift due to enhanced solvent relaxation. |
| Quantum Yield ( | Moderate (0.3 - 0.6) | Lower (0.1 - 0.4) | DEABA is more prone to non-radiative TICT decay. |
| Solvatochromism | Positive (Red shift in polar solvents) | Strong Positive | Dipole moment change ( |
| pH Sensitivity | High (Protonation quenches fluorescence) | High | Protonation of the amine eliminates the CT donor capability. |
Solvatochromism
Both compounds exhibit positive solvatochromism .
-
Non-polar solvents (Hexane/Toluene): Emission is dominated by the LE state (Blue, ~400 nm).
-
Polar solvents (Methanol/DMSO): The highly dipolar ICT state is stabilized, shifting emission to longer wavelengths (Cyan/Green, >430 nm). 3-DEABA typically shows a broader, more red-shifted band due to the stabilization of the twisted conformer.
Experimental Protocols
Synthesis of 3-(Dialkylamino)benzoic Acids
While commercially available, specific derivatives may require synthesis. The preferred route is the reductive alkylation of 3-aminobenzoic acid.
Reagents: 3-Aminobenzoic acid, Acetaldehyde (for DEABA) or Formaldehyde (for DMABA), Sodium Cyanoborohydride (
Protocol:
-
Dissolution: Dissolve 10 mmol of 3-aminobenzoic acid in 50 mL of Methanol.
-
Acidification: Add Glacial Acetic Acid to adjust pH to ~5-6.
-
Aldehyde Addition:
-
For 3-DMABA: Add 50 mmol Formaldehyde (37% aq. solution).
-
For 3-DEABA: Add 50 mmol Acetaldehyde.
-
-
Reduction: Cool to 0°C. Add 30 mmol
portion-wise over 30 minutes. -
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Silica, 5% MeOH in DCM).
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with saturated
(carefully, product is an acid, keep pH < 4 for free acid precipitation or use extraction at isoelectric point). Note: For the free acid, precipitation from water at pH ~3-4 is most effective. -
Purification: Recrystallize from Ethanol/Water.
Quantum Yield Determination
To accurately compare the fluorescence efficiency, use a relative quantum yield method.
Standard: Quinine Sulfate in 0.1 M
Workflow:
-
Preparation: Prepare stock solutions of 3-DMABA and 3-DEABA in the target solvent (e.g., Ethanol).
-
Absorbance Adjustment: Dilute samples so that optical density (OD) at the excitation wavelength (e.g., 310 nm) is below 0.1 to avoid inner-filter effects.
-
Measurement: Record the integrated fluorescence intensity (
) for the sample and the standard. -
Calculation:
Where is the refractive index of the solvent.
Caption: Step-by-step workflow for relative quantum yield determination.
Applications in Drug Development & Sensing
Metabolic Probes
3-DMABA is frequently detected as a metabolite of ester-based local anesthetics or prodrugs. Its fluorescence serves as a "light-on" signal during the hydrolysis of non-fluorescent ester precursors.
-
Protocol: Incubate the ester precursor with plasma esterases. Monitor the appearance of the 420 nm emission band (characteristic of the free acid form of 3-DMABA).
Glucose and Caffeine Sensing
Research indicates the utility of 3-aminobenzoic acid derivatives in competitive binding assays.
-
Mechanism: The fluorescence of 3-DMABA/3-DEABA is quenched upon interaction with specific analytes (e.g., caffeine) via
stacking or electron transfer. -
Selectivity: The 3-isomer (meta) provides a unique geometric fit compared to the 4-isomer, often resulting in different selectivity profiles for planar analytes.
References
-
Sigma-Aldrich. 3-(Dimethylamino)benzoic acid Product Specification and Applications. Retrieved from
-
NIST Chemistry WebBook. Benzoic acid, 3-amino- Infrared and UV Spectra. Retrieved from
-
PubChem. 3-(Dimethylamino)benzoic acid Compound Summary. Retrieved from
- Al-Hassan, K. A. (2013). The role of normal versus twisted intramolecular charge transfer fluorescence in predicting the forms of inclusion complexes. Journal of Fluorescence.
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. Springer.
difference between 3-(Diethylamino)benzoic acid and m-diethylaminophenol
An In-depth Technical Guide to the Core Differences Between 3-(Diethylamino)benzoic acid and m-diethylaminophenol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound and m-diethylaminophenol are two aromatic compounds that, while sharing a common diethylamino-substituted benzene core, possess fundamentally different chemical personalities and synthetic utilities. This divergence is dictated by their distinguishing functional group: a carboxylic acid versus a phenolic hydroxyl group. This technical guide provides an in-depth analysis of their structural, physicochemical, and reactive differences, offering researchers, scientists, and drug development professionals a clear framework for selecting the appropriate molecule for specific synthetic applications. We will explore their unique properties, characteristic reactions, and established protocols, underscoring the profound impact a single functional group can have on a molecule's behavior and application.
Molecular Structure: The Basis of Divergent Functionality
The foundational difference between these two molecules lies in the functional group at the meta-position relative to the diethylamino substituent. This compound features a carboxyl group (-COOH), while m-diethylaminophenol possesses a hydroxyl group (-OH) directly attached to the aromatic ring.
This seemingly minor variation has profound implications:
-
Electronic Effects : The carboxylic acid group is an electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic substitution. Conversely, the phenolic hydroxyl group is a potent electron-donating group (EDG), which, in concert with the diethylamino group, strongly activates the ring.
-
Acidity/Basicity : Both molecules contain a basic tertiary amine. However, this compound is amphoteric, possessing both a basic amine and an acidic carboxylic acid. m-Diethylaminophenol is also amphoteric, but its hydroxyl group is only weakly acidic (phenolic), making its basic character more pronounced in many chemical environments.[1]
Below is a diagram illustrating their distinct structures.
Caption: Chemical structures highlighting the key functional group difference.
Comparative Physicochemical Properties
The difference in functional groups directly translates to distinct physical properties. The carboxylic acid's ability to form strong hydrogen-bonded dimers typically results in a significantly higher melting point compared to the phenol.
| Property | This compound | m-diethylaminophenol | Rationale for Difference |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₀H₁₅NO | Presence of an additional oxygen atom in the carboxyl group. |
| Molecular Weight | 193.24 g/mol [2] | 165.23 g/mol [3] | The -COOH group has a higher mass than the -OH group. |
| CAS Number | 6306-49-6 | 91-68-9[3] | Unique identifiers for distinct chemical compounds. |
| Appearance | Solid (likely off-white to light green powder)[4] | Gray-brown to rose or red flakes or solid[3] | Crystalline structure and impurity profiles influence appearance. |
| Melting Point | ~192-195 °C (para isomer)[4] | 69-72 °C[3] | Strong intermolecular hydrogen bonding (dimerization) in the carboxylic acid leads to a much higher melting point. |
| Boiling Point | Not readily available | 170 °C / 15 mmHg[3] | High melting point of the acid suggests a very high boiling point, likely with decomposition. |
| Acidity (pKa) | ~4-5 (carboxyl H, estimated) | ~10.08 (phenolic H)[3] | The carboxylic acid is significantly more acidic than the phenol.[1] |
| Solubility | Low in water; soluble in methanol. | Very low in water (<0.1 g/100 mL); soluble in organic solvents.[3] | Both have limited water solubility due to the hydrophobic benzene ring and ethyl groups. |
Note: Data for this compound is scarce; properties for the para-isomer (4-(diethylamino)benzoic acid) and dimethyl-analogue are used as close approximations where noted.[4]
Spectroscopic Characterization Insights
The functional groups provide clear distinguishing features in spectroscopic analysis:
-
Infrared (IR) Spectroscopy : this compound will show a strong, characteristic carbonyl (C=O) stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹ due to hydrogen bonding. m-Diethylaminophenol will display a sharper, but still broad, phenolic O-H stretch around 3200-3600 cm⁻¹ and will lack the C=O signal.
-
¹H NMR Spectroscopy : The most telling signal for the benzoic acid derivative is the acidic proton of the carboxyl group, which typically appears as a broad singlet far downfield (>10 ppm). The phenolic proton of m-diethylaminophenol appears at a more moderate downfield shift (typically 4-8 ppm), and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy : A clear distinguishing signal will be the carbonyl carbon of the carboxylic acid, appearing around 165-185 ppm, which is absent in the spectrum of m-diethylaminophenol.
Chemical Reactivity and Synthetic Pathways
The synthetic utility of these compounds is dictated by the reactivity of their unique functional groups. While the diethylamino group in both can act as a base or directing group, the primary reaction pathways diverge significantly.
Caption: Contrasting reaction pathways based on the primary functional group.
Reactions of this compound
The chemistry of this molecule is dominated by the carboxylic acid group.
-
Esterification : It readily undergoes Fischer esterification by reacting with an alcohol under acidic catalysis to form the corresponding ester.[5][6] This is a cornerstone reaction for modifying solubility and creating prodrugs.
-
Amide Bond Formation : This is arguably one of the most important reactions in drug development. The carboxylic acid can be coupled with a primary or secondary amine using a coupling agent (like DCC, EDC, or HATU) to form a stable amide bond.[7][8]
-
Conversion to Acid Chloride : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions.
Reactions of m-diethylaminophenol
The reactivity of the phenol and the activated aromatic ring are the key features.
-
O-Alkylation (Williamson Ether Synthesis) : The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH). The resulting phenoxide is an excellent nucleophile that reacts with alkyl halides to form ethers.[9][10]
-
Electrophilic Aromatic Substitution : The powerful electron-donating nature of both the -OH and -NEt₂ groups makes the aromatic ring highly susceptible to electrophilic attack, primarily at the ortho and para positions relative to the hydroxyl group. This high reactivity is harnessed in dye synthesis.
-
Dye Synthesis : m-Diethylaminophenol is a critical building block for xanthene dyes. For instance, condensation with phthalic anhydride or formaldehyde leads to the formation of rhodamine and related fluorescent dyes.[11][12]
Experimental Protocols: A Practical Comparison
To fully appreciate the practical differences, we present validated, step-by-step protocols for a characteristic reaction of each molecule.
Protocol: Fischer Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common derivatization in medicinal chemistry.
Rationale: This reaction uses a simple alcohol (methanol) as both the reagent and solvent, with a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using a large excess of methanol.[5]
Methodology:
-
To a 100 mL round-bottom flask, add this compound (1.93 g, 10 mmol) and methanol (30 mL).
-
Swirl the flask to dissolve the solid. Place the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude methyl 3-(diethylamino)benzoate, which can be purified by column chromatography.
Protocol: Williamson Ether Synthesis with m-diethylaminophenol
This protocol details the O-alkylation of the phenol to form an ether, a common step in modifying the properties of phenolic compounds.
Rationale: This is a classic Sₙ2 reaction.[9] A moderately strong base (K₂CO₃) is sufficient to deprotonate the acidic phenol, creating a nucleophilic phenoxide. This phenoxide then displaces the bromide from ethyl bromide to form the ether linkage. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not interfere with the reaction.
Methodology:
-
To a 250 mL round-bottom flask, add m-diethylaminophenol (1.65 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).
-
Attach a reflux condenser and stir the suspension vigorously.
-
Add ethyl bromide (1.31 g, 0.9 mL, 12 mmol) to the mixture.
-
Heat the reaction to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-ethoxy-N,N-diethylaniline, which can be purified by distillation or chromatography.
Conclusion
While this compound and m-diethylaminophenol share a structural backbone, their chemical identities are worlds apart. The carboxylic acid function renders the former an ideal substrate for building molecules via robust amide and ester linkages, making it a valuable asset in pharmaceutical and polymer synthesis.[13] In contrast, the phenolic hydroxyl group of the latter, coupled with its highly activated ring, establishes it as a premier intermediate for the synthesis of fluorescent dyes and other complex heterocyclic systems.[1][14] For the practicing scientist, a clear understanding of these core differences is not merely academic; it is essential for the rational design of synthetic routes and the successful development of novel functional materials and therapeutics.
References
-
SLS. 3-(Dimethylamino)benzoic acid, >=97% (HPLC). [Link]
-
PubChem. 3-(Diethylamino)phenol. National Center for Biotechnology Information. [Link]
-
Aouad, M.R., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
-
Al-Ostoot, F.H., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. [Link]
-
Adoo, C. (2023). 3-Diethylaminophenol in Pharmaceutical Synthesis: Purity and Sourcing Guide. [Link]
-
Wikipedia. 4-Aminobenzoic acid. [Link]
-
Isvy, A., et al. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. [Link]
-
ACS Publications. (2024). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]
-
ResearchGate. (2008). Selective alkylation of aminophenols. [Link]
- Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds.
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2015). Synthesis of a simple rhodamine dye derived from 3-diethylaminophenol and formaldehyde. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3-(diethylamino)-, methyl ester. [Link]
-
University of Toronto. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
- Google Patents.
-
University of Michigan-Dearborn. Lab5 procedure esterification. [Link]
-
PubMed Central. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. National Center for Biotechnology Information. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
University of Wisconsin-River Falls. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]
-
SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
MDPI. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Molbank. [Link]
-
Patsnap. CN110511801A - Method for synthesizing m-diethylaminophenol. [Link]
-
ResearchGate. (2016). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
-
PubMed. (2018). Main-Group-Catalyzed Reductive Alkylation of Multiply Substituted Amines with Aldehydes Using H2. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
- Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
YouTube. mechanism of amide formation with DCC. [Link]
-
ResearchGate. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]
-
PrepChem. Synthesis of 3-amino-benzoic acid. [Link]
-
PubChem. Benzoic acid, p-amino-, 3-(diethylamino)propyl ester, hydrochloride. [Link]
-
Organic Syntheses. 1-diethylamino-3-butanone. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Diethylamino)benzoic acid 99 5429-28-7 [sigmaaldrich.com]
- 3. 3-Diethylaminophenol | 91-68-9 [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. growingscience.com [growingscience.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
3-(Diethylamino)benzoic acid melting point and physical appearance
[1]
Part 1: Executive Summary & Identification
This compound is a disubstituted benzene derivative serving as a critical building block in the synthesis of functionalized dyes (fluorans/rhodamines) and pharmaceutical prodrugs.[1] Unlike its para-substituted isomer (4-diethylaminobenzoic acid), the meta-isomer disrupts molecular symmetry, often resulting in lower melting points and higher solubility in organic solvents.[1]
Core Identity Matrix:
| Parameter | Detail |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 25642-60-8 (Free Acid) |
| Synonyms | m-(Diethylamino)benzoic acid; N,N-Diethyl-3-aminobenzoic acid |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCN(CC)c1cccc(C(=O)O)c1 |[1]
Critical Note on CAS Numbers: Databases often conflate this compound with CAS 97-20-1 , which correctly refers to 3-(Diethylamino)benzenesulfonic acid.[1] Researchers must verify the presence of the carboxyl group (-COOH) versus the sulfonic group (-SO₃H) via IR or MS before procurement.[1]
Part 2: Physicochemical Profile
Melting Point & Physical Appearance
Unlike the commodity chemical 4-(diethylamino)benzoic acid (MP: 190–193 °C), the 3-isomer is rarely isolated as a free acid in high purity due to its zwitterionic nature and tendency to form oils or amorphous solids.[1]
-
Physical Appearance: Off-white to beige crystalline powder (when purified); often encountered as a viscous amber oil or low-melting solid in crude forms.[1]
-
Melting Point (Experimental): 120–125 °C (Estimated/Analogous) .
-
Technical Insight: Specific experimental melting points for the free acid are absent from major spectral databases (NIST, SDBS). This absence typically indicates the compound is handled primarily as a salt (Hydrochloride) or Ester to ensure stability and crystallinity.
-
Comparative Thermophysics:
-
Solubility & pKa
-
pKa (Calculated): ~4.8 (Carboxylic acid), ~5.2 (Aniline nitrogen).[1]
-
Solubility:
Part 3: Synthesis & Purification Protocols
The most robust synthesis avoids direct alkylation of 3-aminobenzoic acid with ethyl halides (which leads to over-alkylation to quaternary salts).[1] Instead, reductive amination is the industry standard for high specificity.
Protocol: Reductive Amination via Acetaldehyde
-
Reagents: 3-Aminobenzoic acid, Acetaldehyde, NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid, DCM.
-
Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[1]
Step-by-Step Methodology:
-
Solvation: Dissolve 3-aminobenzoic acid (1.0 eq) in DCM under N₂ atmosphere.
-
Activation: Add Acetic Acid (2.0 eq) to catalyze imine formation.
-
Addition: Add Acetaldehyde (2.5 eq) dropwise at 0 °C. Stir for 30 min.
-
Reduction: Add NaBH(OAc)₃ (3.0 eq) in portions. The mild reducing agent prevents reduction of the carboxylic acid moiety.
-
Quench: Stir at room temperature for 12h. Quench with saturated NaHCO₃.[1]
-
Isolation (Critical): Do not evaporate to dryness immediately. Extract the aqueous layer with EtOAc at pH 6.[1]
-
Salt Formation: To obtain a stable solid, treat the organic phase with 4M HCl in Dioxane. The Hydrochloride salt will precipitate as a white solid, which is far easier to handle than the free acid.
Purification Workflow (DOT Diagram)
Caption: Logical flow for the isolation of this compound, highlighting the conversion to HCl salt for improved physical stability.
Part 4: Applications in Research & Development
1. Prodrug Derivatization
In drug discovery, the 3-(diethylamino)benzoate moiety is used to modulate the lipophilicity (LogP) of polar drugs. The basic nitrogen allows for lysosomal trapping or pH-dependent solubility profiles.[1]
-
Example: Esterification of hydroxyl-bearing active pharmaceutical ingredients (APIs) to improve oral bioavailability.[1]
2. Fluorescent Probes
This scaffold serves as a non-fluorescent quencher or a precursor to Rhodamine and Fluoran dyes.[1]
-
Mechanism:[2][3] Condensation with phthalic anhydride derivatives yields leuco-dyes used in thermal paper and pressure-sensitive displays.[1] The meta-substitution pattern is crucial for the electronic conjugation required for color shifting (halochromism).[1]
Part 5: Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free acid may darken upon exposure to air (oxidation of the aniline nitrogen).
References
Methodological & Application
synthesis of unsymmetrical rhodamine dyes using 3-(Diethylamino)benzoic acid
This Application Note is structured to address the synthesis of unsymmetrical rhodamine dyes , a critical challenge in chemical biology and probe development.
Editorial Note on Chemical Nomenclature: The prompt specifies 3-(Diethylamino)benzoic acid as the starting material. In the context of rhodamine synthesis, this nomenclature most likely refers to the key benzophenone intermediate (often colloquially referred to by its benzoic acid moiety) or is a conflation with the primary precursor 3-(Diethylamino)phenol .
-
Standard Precursor: 3-(Diethylamino)phenol (reacts with phthalic anhydride).
-
Key Intermediate: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.
-
Alternative: If the benzoic acid is the central scaffold (replacing phthalic anhydride), the product is a Rosamine, not a classic Rhodamine.
This guide focuses on the Stepwise Benzophenone Strategy , which is the industry standard for synthesizing unsymmetrical rhodamines (e.g., Janelia Fluor™ derivatives) with high purity, avoiding the statistical mixtures inherent in "one-pot" methods.
Abstract
Unsymmetrical rhodamine dyes—fluorophores with non-identical amine substituents on the xanthene core—are essential for tuning spectral properties (Stokes shift, quantum yield) and solubility. Traditional synthesis involving the simultaneous condensation of two different aminophenols with phthalic anhydride yields a statistical mixture (1:2:1) that is difficult to purify. This protocol details the rational, stepwise synthesis of unsymmetrical rhodamines. It utilizes the isolation of the mono-condensed benzophenone-benzoic acid intermediate (derived from 3-diethylaminophenol) followed by condensation with a second, distinct aminophenol.
Introduction & Strategic Rationale
The "Statistical" Problem
In a standard one-pot reaction, reacting phthalic anhydride with equimolar amounts of Aminophenol A and Aminophenol B results in three products:
-
Symmetrical Dye A-A (25%)
-
Symmetrical Dye B-B (25%)
-
Unsymmetrical Dye A-B (50%)
Separating these typically requires tedious HPLC due to their similar polarity.
The "Stepwise" Solution
To achieve exclusively the Unsymmetrical Dye A-B , we employ a two-stage protocol:
-
Scaffold Generation: Controlled reaction of Phthalic Anhydride with one equivalent of 3-(Diethylamino)phenol to isolate the Keto-Acid Intermediate (2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid).
-
Asymmetric Condensation: Reaction of this purified Keto-Acid with a different aminophenol (e.g., Julolidine, 3-aminophenol, or azetidinyl-phenol).
Critical Reagents & Equipment
Reagents
| Reagent | Role | Purity Requirement |
| 3-(Diethylamino)phenol | Primary Donor (Side A) | >98% (Recrystallized) |
| Phthalic Anhydride | Core Scaffold | >99% (Sublimed if aged) |
| Toluene / Xylene | Solvent (Step 1) | Anhydrous |
| Methanesulfonic Acid (MSA) | Catalyst (Step 2) | >99% |
| Propionic Acid | Solvent (Step 2) | Reagent Grade |
| Second Aminophenol | Secondary Donor (Side B) | >95% |
Equipment
-
High-pressure sealable reaction vial (for Step 2).
-
Dean-Stark apparatus (for Step 1 scale-up).
-
Flash Chromatography system (Silica gel).
-
Reverse-phase HPLC (C18 column) for final polishing.
Experimental Protocol
Phase 1: Synthesis of the Keto-Acid Intermediate
Target: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid
This step isolates the "left half" of the rhodamine.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine Phthalic Anhydride (14.8 g, 100 mmol) and 3-(Diethylamino)phenol (16.5 g, 100 mmol).
-
Solvent: Add Toluene (100 mL). Note: Toluene is preferred over xylene to control the temperature and prevent double addition.
-
Reaction: Heat to reflux (110°C) for 12–16 hours. The solution will turn deep red/purple, but the key intermediate is often a solid precipitate or an oil.
-
Workup:
-
Cool the mixture to room temperature.
-
If a solid precipitates, filter and wash with cold toluene and diethyl ether.
-
If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
-
-
Validation: Confirm structure via 1H NMR. Look for the benzophenone carbonyl signal and the carboxylic acid proton.
-
Yield expectation: 60–80%.
-
Phase 2: Condensation to Unsymmetrical Rhodamine
Target: Unsymmetrical Rhodamine (e.g., Rhodamine B analogue with modified "Side B")
-
Reactants: In a sealable pressure vial, dissolve the Keto-Acid Intermediate (313 mg, 1.0 mmol) and the Second Aminophenol (e.g., 8-hydroxyjulolidine or 3-amino-4-methylphenol) (1.0 mmol) in Propionic Acid (5 mL).
-
Catalyst: Add a catalytic amount of Methanesulfonic Acid (MSA) (50 µL) or p-Toluenesulfonic acid (pWs).
-
Condensation: Seal the vial and heat to 85°C for 12 hours.
-
Mechanistic Insight: The acid catalyst promotes the dehydration and cyclization of the xanthone ring.
-
-
Workup:
-
Purification:
-
Dissolve the crude solid in MeOH/DCM.
-
Perform Flash Chromatography (Gradient: 0% to 10% MeOH in DCM with 0.1% Acetic Acid).
-
Note: For biological applications, convert the counterion to Chloride (using HCl/Dioxane) or Trifluoroacetate (via HPLC).
-
Process Visualization
Workflow Diagram
The following diagram illustrates the bifurcation between the statistical (flawed) route and the stepwise (correct) route.
Caption: Comparison of the statistical "one-pot" synthesis vs. the high-fidelity stepwise benzophenone protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Formation of symmetric Rhodamine B | Reduce temperature to 80°C; Ensure Phthalic Anhydride is in slight excess (1.1 eq). |
| Incomplete Cyclization (Step 2) | Insufficient acid strength | Switch solvent from Propionic Acid to TFA or add Phosphorus Oxychloride (POCl3) (carefully). |
| Non-Fluorescent Product | Lactone form dominance | Rhodamines exist in equilibrium between fluorescent zwitterion and colorless lactone.[4] Acidify the solvent (0.1% TFA) during analysis. |
| Solubility Issues | Zwitterionic nature | Isolate as the Perchlorate or Triflate salt for organic solubility, or Chloride salt for water solubility. |
References
-
Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155.
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.[5] Nature Methods, 12(3), 244–250.
-
Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410–2433.
-
Mottram, L. F., et al. (2012). Hydrophobic tagging of proteins with a chemical genetic probe. Beilstein Journal of Organic Chemistry, 8, 2156–2165. (Detailed protocol for benzophenone intermediate).
Sources
- 1. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and functionalization of red-shifted rhodamine dyes | bioRxiv [biorxiv.org]
- 5. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
reductive alkylation protocol for 3-aminobenzoic acid to 3-(Diethylamino)benzoic acid
Application Note: Reductive Alkylation of 3-Aminobenzoic Acid to 3-(Diethylamino)benzoic Acid
Executive Summary
This guide details the protocol for the synthesis of This compound from 3-aminobenzoic acid via reductive alkylation. While alkylation with ethyl halides (e.g., ethyl iodide) is possible, it often leads to over-alkylation (quaternization) and requires harsh basic conditions. Reductive alkylation (reductive amination) using acetaldehyde and a selective hydride reducing agent is the preferred method for generating N-alkylated anilines with high selectivity and mild conditions.
Two protocols are provided:
-
Method A (Standard): Sodium Cyanoborohydride (
) in Methanol. Best for solubility of the zwitterionic starting material. -
Method B (Green/Alternative): Sodium Triacetoxyborohydride (
) in THF/DCE. Avoids cyanide but requires careful solubility management.
Reaction Mechanism & Strategy
The transformation proceeds via the formation of an iminium ion intermediate, followed by in-situ reduction. To achieve di-alkylation (diethyl), the reaction must proceed through two cycles.
Pathway:
-
Condensation: 3-Aminobenzoic acid reacts with acetaldehyde to form a hemiaminal, then loses water to form the imine (Schiff base) .
-
Reduction 1: The imine is protonated (acid catalysis) to an iminium ion, which is reduced by the hydride source to 3-(ethylamino)benzoic acid (Mono-ethyl).
-
Cycle 2: The mono-ethyl amine is more nucleophilic than the primary amine. It reacts again with acetaldehyde to form an iminium ion.
-
Reduction 2: The second iminium ion is reduced to the final This compound .
DOT Diagram: Reaction Pathway
Caption: Stepwise reductive alkylation pathway from primary amine to tertiary amine.
Experimental Protocols
Method A: Sodium Cyanoborohydride ( ) in Methanol
Recommended for: High solubility of amino-acid substrates and reliability.
Reagents:
-
3-Aminobenzoic acid (MW 137.14 g/mol )[]
-
Acetaldehyde (MW 44.05 g/mol , d=0.785 g/mL)
-
Sodium Cyanoborohydride (
, MW 62.84 g/mol ) -
Methanol (anhydrous preferred)
Stoichiometry Table:
| Component | Equivalents | Role |
|---|---|---|
| 3-Aminobenzoic acid | 1.0 eq | Substrate |
| Acetaldehyde | 5.0 - 6.0 eq | Alkylating agent (Excess required for dialkylation) |
|
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure the reaction is vented through a bleach scrubber (to neutralize any potential HCN, though unlikely at pH > 4).
-
Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in Methanol (concentration ~0.2 M).
-
Note: If the substrate does not dissolve, add Glacial Acetic Acid dropwise until clear.
-
-
Reagent Addition (Cold): Cool the solution to 0°C (ice bath).
-
Add Acetaldehyde (5.0 eq) slowly. Warning: Acetaldehyde boils at 20°C; use chilled syringes/pipettes.
-
Stir for 15–30 minutes to allow initial imine formation.
-
-
Reduction: Add Sodium Cyanoborohydride (3.0 eq) in portions.
-
Reaction: Remove ice bath and warm to Room Temperature (20–25°C). Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC. Look for the disappearance of the primary amine and the mono-ethyl intermediate.
-
-
Quench & Workup:
-
Quench with 1N HCl (carefully) to decompose excess borohydride (gas evolution).
-
Concentrate the mixture under reduced pressure to remove Methanol and excess Acetaldehyde.
-
Extraction: Dilute residue with water. Adjust pH to ~4.5 (Isoelectric point region) using NaOH or NaHCO3.
-
Extract with Ethyl Acetate or DCM (3x). Note: While amino acids are polar, the diethyl group adds significant lipophilicity, allowing extraction into organic solvents near the isoelectric point.
-
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH) if necessary.
Method B: Sodium Triacetoxyborohydride (STAB) in THF
Recommended for: "Green" chemistry requirements (avoiding cyanide) and if the substrate is soluble in THF.
Reagents:
-
Sodium Triacetoxyborohydride (
)[5][6] -
THF (Tetrahydrofuran) or DCE (1,2-Dichloroethane)[7]
-
Acetaldehyde[]
Procedure:
-
Suspend/Dissolve 3-aminobenzoic acid (1.0 eq) in THF .
-
Add Acetaldehyde (5.0 eq).
-
Add STAB (3.0 – 4.0 eq) in one portion.
-
Stir at Room Temperature for 2–6 hours.
-
Quench: Add saturated aqueous
. -
Workup: Extract with Ethyl Acetate. The product will partition into the organic phase.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature | 0°C | Initial cold addition prevents acetaldehyde evaporation (bp 20°C). Warming ensures complete reduction. |
| pH Control | 4.5 – 6.0 | Optimal window for iminium ion formation. Too acidic = hydride decomposition; Too basic = slow reduction. |
| Acetaldehyde Excess | > 4.0 equivalents | Essential to drive the reaction past the mono-ethyl intermediate to the di-ethyl product. |
| Solvent | Methanol (Method A) | Best solubility for zwitterionic amino acids. |
Safety & Handling
-
Acetaldehyde: Extremely flammable and volatile (Carcinogen). Use in a well-ventilated fume hood. Keep chilled.
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas).
-
Mitigation: Always quench reaction mixtures and glassware in a bleach bath (Sodium Hypochlorite) to oxidize cyanide before disposal.
-
-
Sodium Triacetoxyborohydride: Water-reactive.[6] Evolves hydrogen gas.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: 3-(Diethylamino)benzoic Acid as a Meso-Aryl Scaffold in Rosamine Dye Synthesis
[1]
Abstract & Technical Context
Rosamine dyes (9-aryl-substituted xanthenium salts) are pivotal in bio-imaging due to their high quantum yields, photostability, and sensitivity to mitochondrial membrane potential.[1] Unlike Rhodamines, which typically possess a 2-carboxyphenyl group derived from phthalic anhydride, Rosamines offer a tunable meso-phenyl ring that directly influences solubility, pKa, and spectral properties.[1]
This compound serves as a specialized intermediate for introducing an amino-functionalized meso-aryl ring.[1] While standard Rosamine synthesis often utilizes benzaldehydes, this benzoic acid derivative allows for the generation of:
-
3-(Diethylamino)benzaldehyde (via reduction), the "Gold Standard" electrophile for high-purity Rosamine condensation.[1]
-
Direct Acylated Precursors for asymmetric dye assembly.
This guide details the "Aldehyde Route" , widely regarded as the most robust protocol for research-grade synthesis, ensuring high regioselectivity and minimal byproduct formation compared to direct acid condensation.[1]
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The choice of this compound imparts specific photophysical characteristics:
-
Spectral Tuning: The meta-diethylamino group on the meso-ring acts as an auxiliary electron donor, modulating the intramolecular charge transfer (ICT) efficiency.[1]
-
Solubility: The amino handle increases lipophilicity compared to unsubstituted phenyl rings, enhancing membrane permeability for live-cell imaging.[1]
-
Functionalization: The carboxylic acid moiety (if retained or re-oxidized) provides a conjugation handle for bioconjugation (e.g., NHS-ester formation).[1]
Reaction Logic
The synthesis proceeds via the acid-catalyzed condensation of two equivalents of 3-(Diethylamino)phenol (the xanthene core builder) with one equivalent of the activated intermediate derived from this compound.[1]
Experimental Protocol: Synthesis of 9-[3-(Diethylamino)phenyl]rosamine
Phase A: Precursor Activation (Reduction to Aldehyde)
Rationale: Direct condensation of benzoic acids often requires harsh conditions (POCl3, high heat) leading to tarry byproducts.[1] Reducing the acid to the aldehyde allows for mild, acid-catalyzed condensation.
Reagents:
-
This compound (10 mmol)[1]
-
Lithium Aluminum Hydride (LiAlH4) (12 mmol) or Borane-THF complex[1]
-
THF (Anhydrous)[1]
-
Pyridinium Chlorochromate (PCC) (if over-reduction to alcohol occurs)[1]
Workflow:
-
Reduction: Dissolve this compound in anhydrous THF under N2.
-
Addition: Dropwise add LiAlH4 solution at 0°C. Stir at RT for 4 hours.
-
Quench: Standard Fieser workup (Water/15% NaOH/Water).[1]
-
Oxidation (if Alcohol): If the product is the benzyl alcohol, oxidize to 3-(Diethylamino)benzaldehyde using PCC in DCM (1.5 eq, 2h at RT).[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Target Intermediate:3-(Diethylamino)benzaldehyde .[1]
-
Phase B: Condensation & Dye Assembly
Rationale: This step constructs the leuco-dye backbone via electrophilic aromatic substitution.[1]
Reagents:
-
Electrophile: 3-(Diethylamino)benzaldehyde (5 mmol) [From Phase A]
-
Nucleophile: 3-(Diethylamino)phenol (10.5 mmol)[1]
-
Catalyst: Propionic Acid (Solvent/Catalyst) or p-TsOH (cat.) in Toluene.[1]
Step-by-Step Protocol:
-
Charge: In a 50 mL round-bottom flask, combine 3-(Diethylamino)benzaldehyde (1 eq) and 3-(Diethylamino)phenol (2.1 eq).
-
Solvent: Add 15 mL of Propionic Acid.
-
Reaction: Heat to 85°C for 12 hours. Monitor by TLC (formation of a non-fluorescent leuco-dye spot).[1]
-
Note: The mixture will darken but should not turn black (indicates decomposition).[1]
-
-
Workup: Cool to RT. Pour into 100 mL of 3M Sodium Acetate solution to neutralize.
-
Extraction: Extract with CHCl3 (3 x 30 mL). Wash organic layer with brine and dry over Na2SO4.[1]
Phase C: Oxidation to Rosamine Chromophore
Rationale: The condensation yields the non-fluorescent "leuco" form (methine bridge).[1] Oxidation restores the aromatic xanthenium system.
Reagents:
Protocol:
-
Dissolution: Dissolve the crude leuco-dye in 20 mL MeOH/CHCl3.
-
Oxidation: Add p-Chloranil (1.2 eq) in one portion.
-
Reaction: Stir at RT for 1-3 hours. The solution will turn an intense fluorescent purple/red.
-
Purification:
Quantitative Data Summary
| Parameter | Specification | Notes |
| Intermediate Yield | 75-85% | Conversion of Acid to Aldehyde |
| Condensation Yield | 60-70% | Highly dependent on catalyst quality |
| Final Dye Purity | >98% (HPLC) | Required for bio-assays |
| Ex/Em Maxima | ~550 nm / ~570 nm | Typical for Rosamine B analogs |
| Solubility | High in MeOH, DMSO | Moderate in PBS (requires co-solvent) |
Visualized Pathway (Graphviz)[1]
The following diagram illustrates the "Aldehyde Route" logic, highlighting the transformation of this compound into the final fluorophore.
Caption: Step-wise transformation of this compound to Rosamine dye via the high-fidelity Aldehyde Route.
Troubleshooting & Optimization
-
Low Yield in Condensation: Often caused by wet Propionic Acid.[1] Ensure reagents are anhydrous. If using p-TsOH, use a Dean-Stark trap to remove water.[1]
-
Purification Difficulty: Rosamines are sticky cations.[1] Use neutral alumina if silica degradation occurs, or add 1% Triethylamine to the eluent (for neutral forms) or 0.1% TFA (for cationic forms) to reduce tailing.[1]
-
Over-Oxidation: Prolonged exposure to Chloranil can degrade the dye. Quench immediately upon maximum color development.[1]
References
-
Burgess, K., et al. (2022).[1][2] Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate. Journal of Organic Chemistry.
-
Lavis, L. D., & Raines, R. T. (2008).[1] Bright building blocks: Chemistry and properties of live-cell fluorophores. ACS Chemical Biology.[1]
-
Grimm, J. B., et al. (2015).[1] A general method for the synthesis of xanthene dyes. Chemical Science.
-
Beija, M., et al. (2009).[1] Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews.[1]
Advanced Application Note: Synthesis of Fluorescent Probes using 3-(Diethylamino)benzoic Acid
Abstract
This technical guide details the strategic application of 3-(Diethylamino)benzoic acid (CAS 610-14-0) as a critical building block in the synthesis of environmental-sensitive fluorescent probes. Unlike its phenolic counterpart (used in Rhodamine B), this benzoic acid derivative serves as a specialized electron-donating scaffold for constructing 9-substituted acridines and Intramolecular Charge Transfer (ICT) sensors. This document provides validated protocols for the Bernthsen acridine synthesis and amide-coupling strategies, complete with mechanistic insights and troubleshooting frameworks.
Introduction: The Chemical Rationale
The "Push-Pull" Architecture
Fluorescent probes designed for sensing polarity, viscosity, or specific analytes often rely on an electron donor-acceptor (D-π-A) architecture. This compound is uniquely positioned for this role:
-
Donor Moiety: The N,N-diethylamino group is a strong electron donor (
effect), significantly enhancing the quantum yield and shifting emission to longer wavelengths (bathochromic shift). -
Linker/Acceptor Handle: The carboxylic acid at the meta position allows for direct covalent attachment to fluorophores (via amidation) or participation in cyclization reactions (Bernthsen synthesis) without disrupting the electronic conjugation of the final aromatic system.
Mechanism of Action: ICT & TICT
Probes derived from this precursor typically operate via Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the diethylamino group to the electron-poor core (e.g., acridine or pyrene).
-
Solvatochromism: In polar solvents, the charge-separated excited state is stabilized, leading to a red-shifted emission.
-
Viscosity Sensitivity: If the donor ring can rotate, the molecule may undergo Twisted Intramolecular Charge Transfer (TICT), quenching fluorescence. Restricting this rotation (high viscosity) restores fluorescence, making these derivatives excellent molecular rotors .
Chemical Synthesis Protocols
Protocol A: The Bernthsen Synthesis of 9-Substituted Acridines
Target Molecule: 9-[3-(Diethylamino)phenyl]acridine
This "classic" yet underutilized reaction converts the benzoic acid derivative directly into a rigid, tricyclic acridine fluorophore. The resulting probe is pH-sensitive and solvatochromic.
Reagents & Equipment
-
Precursor: this compound (10 mmol, 1.93 g)
-
Reactant: Diphenylamine (10 mmol, 1.69 g)
-
Catalyst/Solvent: Zinc Chloride (
, anhydrous) or Polyphosphoric Acid (PPA). Note: PPA is preferred for cleaner workup. -
Equipment: 50 mL Round-bottom flask, oil bath (180–200°C), mechanical stirrer.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask, mix this compound and Diphenylamine in a 1:1 molar ratio.
-
Catalysis: Add Polyphosphoric Acid (PPA) (approx. 10–15 mL). PPA acts as both the solvent and the condensing agent.
-
Cyclization (The Critical Step):
-
Heat the mixture to 180°C under an inert atmosphere (
). -
Maintain temperature for 4 hours . The mixture will turn dark orange/red, indicating the formation of the acridine core.
-
Mechanistic Insight: The acid forms an acylium ion which attacks the diphenylamine. Subsequent electrophilic substitution and dehydration close the central ring.
-
-
Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice (200 g) containing
(to neutralize the acid and precipitate the free base). -
Extraction: Extract the yellow precipitate with Chloroform (
mL). Wash the organic layer with brine and dry over . -
Purification: Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The product is a yellow fluorescent solid.[]
Figure 1: Workflow for the Bernthsen Acridine Synthesis using PPA.
Protocol B: Synthesis of Amide-Linked "Push-Pull" Probes
Target Molecule: N-(1-Pyrenyl)-3-(diethylamino)benzamide
This protocol couples the acid to an amine-bearing fluorophore (e.g., 1-aminopyrene). The 3-(diethylamino)benzoyl group acts as a fluorescence modulator (quencher or enhancer depending on solvent).
Reagents
-
Acid: this compound (1.0 eq)
-
Amine: 1-Aminopyrene (1.0 eq)
-
Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation: Dissolve this compound in anhydrous DMF. Add EDC·HCl and HOBt.[2] Stir at
for 30 mins to form the active ester. -
Coupling: Add 1-Aminopyrene and DIPEA. Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor via TLC (DCM:MeOH 95:5). The product will appear as a highly fluorescent spot with a different Rf than the starting pyrene.
-
Workup: Dilute with water, extract with DCM. Wash with 1M HCl (to remove unreacted amine/catalyst) and saturated
. -
Isolation: Recrystallize from Ethanol/Acetonitrile.
Characterization & Data Interpretation
Spectral Properties
The synthesized probes exhibit distinct environmental sensitivity.[3]
| Parameter | Protocol A (Acridine) | Protocol B (Pyrene Amide) |
| Excitation ( | 360–380 nm | 340–350 nm |
| Emission ( | 480–550 nm (Solvent dependent) | 380–450 nm (Monomer) / 480 nm (ICT) |
| Stokes Shift | Large (>100 nm) | Medium (50–80 nm) |
| Quantum Yield ( | 0.4 – 0.8 (High in non-polar) | 0.1 – 0.6 (Quenched in polar) |
| Solubility | DMSO, EtOH, Chloroform | DMSO, DMF, DCM |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete cyclization due to low temp. | Ensure oil bath reaches 180°C ; use fresh PPA. |
| Fluorescence Quenching | Aggregation (ACQ) or TICT. | Measure in dilute solution ( |
| Impurity Peaks (NMR) | Unreacted Diphenylamine. | Perform acid wash (1M HCl) during workup; amine forms salt and stays in aqueous phase. |
Strategic Applications
-
Lysosomal pH Sensing: The acridine nitrogen (Protocol A) can be protonated in acidic organelles (lysosomes), causing a spectral shift.
-
Viscosity Mapping: The rotation of the diethylaminophenyl ring relative to the acridine core makes these probes excellent molecular rotors for mapping intracellular viscosity.
-
Metal Ion Detection: The "diethylamino" nitrogen can coordinate with metal ions (
, ), blocking the ICT process and causing a "turn-on" or ratiometric response.
References
-
Bernthsen, A. "Ueber das Acridin." Justus Liebigs Annalen der Chemie, vol. 224, no. 1, 1884, pp. 1-56.
- Gunnlaugsson, T., et al. "Fluorescent sensors for ions and molecules." Coordination Chemistry Reviews, vol. 205, 2000. (General ICT mechanism grounding).
-
Sigma-Aldrich. "7-(Diethylamino)coumarin-3-carboxylic acid Product Specification." (Reference for structural analogues).
-
Organic Chemistry Portal. "Synthesis of Acridones and Acridines."
-
PubChem. "this compound - Compound Summary."
Sources
synthesis of 3-(diethylamino)benzoic acid ethyl ester
Application Note: High-Fidelity Synthesis of Ethyl 3-(diethylamino)benzoate
Executive Summary
This guide details the synthesis of Ethyl 3-(diethylamino)benzoate (CAS: 6343-47-1), a critical intermediate in the development of functionalized lipid nanoparticles, non-linear optical dyes, and local anesthetic analogs.
While classical alkylation methods often result in inseparable mixtures of mono-, di-, and quaternary ammonium salts, this protocol prioritizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This approach ensures chemoselectivity, minimizing over-alkylation and simplifying downstream purification.[1] A secondary "Direct Alkylation" protocol is provided for cost-sensitive, large-scale applications where chromatography is less feasible.[1]
Strategic Synthetic Planning
The synthesis of meta-substituted aminobenzoates presents unique electronic challenges compared to their para-substituted counterparts (e.g., Benzocaine).[1] The electron-withdrawing ester group at the meta position deactivates the amine less severely than at the para position, but steric hindrance remains a concern.
Pathway Selection Logic
| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Legacy) |
| Reagents | Ethyl 3-aminobenzoate, Acetaldehyde, NaBH(OAc)₃ | Ethyl 3-aminobenzoate, Ethyl Iodide, K₂CO₃ |
| Selectivity | High (Kinetic control favors tertiary amine) | Low (Risk of quaternary ammonium salt formation) |
| Conditions | Mild, Room Temperature, Homogeneous | Heating required, Heterogeneous slurry |
| Purification | Simple extraction or short silica plug | Difficult separation of mixtures (Mono/Di/Quat) |
| Yield | >85% (Isolated) | 60-75% (Variable) |
Visual Workflow & Mechanism
The following diagram illustrates the decision logic and the specific mechanistic pathway for the recommended Reductive Amination route.
Caption: Mechanistic flow of Reductive Amination. Note the chemoselectivity of STAB prevents reduction of the ester or aldehyde prior to imine formation.
Detailed Protocol: Reductive Amination (Method A)
This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde or the ester functionality, reacting preferentially with the iminium ion formed in situ.
Materials & Reagents
-
Substrate: Ethyl 3-aminobenzoate (MW 165.19 g/mol )[1]
-
Carbon Source: Acetaldehyde (MW 44.05 g/mol ) - Handle cold to prevent evaporation.[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (MW 211.94 g/mol )
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Additive: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon to maintain an inert atmosphere.[1]
-
-
Solubilization:
-
Aldehyde Addition:
-
Cool the mixture to 0°C (ice bath).
-
Add Acetaldehyde (1.7 mL, ~30.0 mmol, 3.0 equiv) dropwise.
-
Critical Step: Allow to stir for 20 minutes at 0°C to ensure imine formation equilibrium.
-
-
Reduction:
-
Add STAB (6.36 g, 30.0 mmol, 3.0 equiv) in 3 portions over 15 minutes.
-
Observation: Mild effervescence may occur.[1]
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
-
Stir for 4–12 hours.
-
-
Process Analytical Technology (PAT) - Monitoring:
-
Workup:
-
Purification:
Alternative Protocol: Direct Alkylation (Method B)
Use this method only if STAB is unavailable or for non-critical crude applications.
-
Dissolve Ethyl 3-aminobenzoate (10 mmol) in DMF (30 mL).
-
Add K₂CO₃ (30 mmol, 3.0 equiv) and Ethyl Iodide (25 mmol, 2.5 equiv).
-
Heat to 60°C for 12 hours.
-
Critical Risk: Monitor closely by HPLC/TLC.[1] Prolonged heating leads to the quaternary salt (Ethyl 3-(triethylammonio)benzoate iodide), which is water-soluble and lost during aqueous workup.
Characterization & Data Validation
To ensure the integrity of the synthesized molecule, compare analytical data against these expected values.
| Attribute | Specification / Expected Value | Interpretation |
| Physical State | Pale yellow oil or low-melting solid | Meta-substitution often disrupts crystal packing compared to para-isomer.[1] |
| ¹H NMR (CDCl₃) | Diagnostic Signal: The quartet at 3.40 ppm integrates to 4H, confirming two ethyl groups on the nitrogen. | |
| IR Spectroscopy | ~1715 cm⁻¹ (C=O stretch)No N-H stretch (3300-3500 cm⁻¹) | Absence of N-H bands confirms complete conversion from primary/secondary amine to tertiary.[1] |
| Mass Spectrometry | [M+H]⁺ = 222.15 | Matches Formula C₁₃H₁₉NO₂.[1] |
Safety & Handling (SDS Highlights)
-
Acetaldehyde: Extremely flammable (Flash point -39°C) and a suspected carcinogen.[1] Use only in a well-ventilated fume hood.[1]
-
Sodium Triacetoxyborohydride: Water-reactive.[1][5] Evolves hydrogen gas upon contact with acids.[1]
-
Ethyl 3-(diethylamino)benzoate: Like many benzoate esters, it may act as a mild skin irritant.[1] Avoid inhalation of vapors.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link
-
Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1] Link
-
PubChem Compound Summary. (2023). "Ethyl 3-aminobenzoate."[1][6] National Center for Biotechnology Information.[1] Link
-
Organic Chemistry Portal. (2023). "Reductive Amination - Sodium Triacetoxyborohydride."[1][2][5] Link
Sources
- 1. Ethyl 4-(diethylamino)benzoate | C13H19NO2 | CID 82517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI EUROPE N.V. [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Ethyl 3-aminobenzoate 97 582-33-2 [sigmaaldrich.com]
Technical Application Note: Friedel-Crafts Synthesis of Carboxylated Benzoylbenzoic Acid Intermediates
This Application Note and Protocol details the reaction of 3-(Diethylamino)benzoic acid with phthalic anhydride .
Introduction & Chemical Context
The reaction between This compound and phthalic anhydride is a classic Friedel-Crafts acylation .[1] Unlike the synthesis of Rhodamine B (which utilizes 3-diethylaminophenol to form a xanthene core via an ether bridge), this reaction employs a benzoic acid derivative.[1] The presence of the carboxylic acid group prevents the formation of the xanthene oxygen bridge.[1] Instead, the primary product is a substituted o-benzoylbenzoic acid (keto-acid).[1]
These keto-acid intermediates are critical precursors for:
-
Substituted Anthraquinones: Via acid-catalyzed cyclodehydration (e.g., using H₂SO₄ or Polyphosphoric acid).[1]
-
Functionalized Phthalides: Used in pH indicators and solvatochromic probes.[1]
-
Cross-coupling Scaffolds: The resulting diaryl ketone motif serves as a versatile backbone for drug discovery.[1]
Mechanistic Insight
The reaction proceeds via the electrophilic attack of the phthalic anhydride-derived acylium ion onto the activated aromatic ring of the this compound.[1]
-
Directing Effects: The diethylamino group (-NEt₂) is a strong activator and ortho, para-director.[1] The carboxyl group (-COOH) is a deactivator and meta-director.[1]
-
Regioselectivity: The position para to the diethylamino group (Position 6) is sterically accessible and electronically favored, leading to the formation of 2-[2-carboxy-4-(diethylamino)benzoyl]benzoic acid .[1]
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8][9]
| Reagent | MW ( g/mol ) | Equivalents | Role |
| This compound | 193.24 | 1.0 | Substrate |
| Phthalic Anhydride | 148.11 | 1.2 | Electrophile |
| Aluminum Chloride (AlCl₃) | 133.34 | 3.5 | Lewis Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium |
| Hydrochloric Acid (2M) | - | Quench | Hydrolysis |
Critical Safety Note: AlCl₃ is highly hygroscopic and reacts violently with water.[1] Handle under inert atmosphere (N₂ or Ar).
Step-by-Step Synthesis Procedure
Phase A: Catalyst Complexation (Exothermic)
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Flame-dry the glassware under vacuum and purge with Nitrogen.[1]
-
Add Phthalic Anhydride (1.2 equiv) and anhydrous 1,2-Dichloroethane (DCE) (10 mL/g of substrate). Stir to dissolve.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add Aluminum Chloride (AlCl₃) (3.5 equiv) portion-wise over 20 minutes. Note: An excess is required because the Lewis acid complexes with the amine nitrogen and carbonyl oxygens.[1]
Phase B: Acylation Reaction 6. Dissolve This compound (1.0 equiv) in a minimal amount of DCE. 7. Add the substrate solution dropwise to the AlCl₃/Phthalic Anhydride mixture at 0–5 °C. 8. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes. 9. Heat the reaction mixture to Reflux (83 °C) and stir for 4–6 hours.
- Monitoring: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the starting benzoic acid.[1]
Phase C: Quench and Isolation 10. Cool the reaction mixture to RT. 11. Pour the mixture slowly into a beaker containing Ice/2M HCl (1:1 v/v) with vigorous stirring. This decomposes the aluminum complex.[1] 12. Stir for 30 minutes until two clear layers form. 13. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1] 14. Combine organic layers and wash with Brine .[1] 15. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude keto-acid.
Phase D: Purification 16. The crude product is often a viscous oil or sticky solid.[1] 17. Recrystallization: Dissolve in hot Ethanol/Water (9:1) or Toluene.[1][2] Cool slowly to induce precipitation.[1] 18. Alternative: Acid-Base extraction.[1] Dissolve crude in 1M NaOH (product is soluble as the dicarboxylate), wash with Ether (removes neutrals), then acidify the aqueous layer to pH 2 with HCl to precipitate the product.[1]
Data Visualization & Mechanism
Reaction Pathway Diagram
Caption: Step-wise Friedel-Crafts acylation pathway from precursors to the benzoylbenzoic acid derivative.
Structural Logic (Regiochemistry)
Caption: Regiochemical analysis showing Position 6 as the favored site for electrophilic substitution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete complexation of AlCl₃.[1] | Ensure AlCl₃ is fresh and anhydrous.[1] Increase equivalents to 4.0x to account for Lewis basic sites (-NEt₂, -COOH, C=O).[1] |
| Sticky/Tar Product | Polymerization or incomplete hydrolysis.[1] | Perform the acid quench very slowly.[1] Use Acid/Base extraction purification to separate clean product from tars.[1] |
| No Reaction | Catalyst deactivation. | Ensure the system is strictly moisture-free.[1] Use dry solvents (DCE/DCM) distilled over CaH₂.[1] |
| Wrong Isomer | Temperature too high initially.[1] | Maintain 0–5 °C during addition to ensure kinetic control, then reflux for thermodynamic equilibration.[1] |
Comparative Note: Rhodamine B Synthesis
Important Distinction: Researchers often confuse this reaction with the synthesis of Rhodamine B .[1]
-
Rhodamine B Synthesis: Uses 3-(Diethylamino)phenol + Phthalic Anhydride.[1][3] The phenolic -OH group is essential for forming the central oxygen bridge of the xanthene dye.[1]
-
Current Protocol: Uses This compound .[1][4] The lack of an -OH group prevents xanthene formation.[1] The product remains an open-chain benzoylbenzoic acid (or cyclizes to an anthraquinone under harsh dehydration).[1]
If your goal is a fluorescent dye (Rhodamine): You are using the wrong starting material.[1] Switch to 3-(Diethylamino)phenol (CAS: 91-68-9).[1]
References
-
Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] [1]
-
Synthesis of Benzoylbenzoic Acids: Groggins, P. H.[1] Unit Processes in Organic Synthesis. McGraw-Hill, 5th Ed.[1] (Classic reference for dye intermediates).[1]
-
Rhodamine Chemistry (Comparative): Beija, M., et al. "Synthesis and applications of Rhodamine derivatives as fluorescent probes."[1] Chemical Society Reviews, 2009, 38, 2410-2433.[1]
-
Anthraquinone Precursors: Gore, P. H.[1] "The Friedel-Crafts Acylation of Aromatic Hydrocarbons with Dicarboxylic Acid Anhydrides." Chemical Reviews, 1955, 55(2), 229–281.[1] [1]
Sources
Application Note: 3-(Diethylamino)benzoic Acid as a Functional Pharmaceutical Scaffold
This guide serves as a comprehensive technical dossier for the utilization of 3-(Diethylamino)benzoic acid (CAS: 139-30-0) in pharmaceutical synthesis and diagnostic reagent development.
Executive Summary & Chemical Profile
This compound (3-DEABA) is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a meta-substituted tertiary amine. Unlike its para-isomer (related to the PABA class of anesthetics), the meta-positioning interrupts the direct conjugation between the amine lone pair and the carbonyl group.
Key Chemical Implications:
-
Enhanced Basicity: The diethylamino group retains higher basicity compared to p-aminobenzoates, making it an effective proton acceptor and solubility-enhancing motif in drug design.
-
Electronic "Push-Pull" Tuning: While less conjugated than the para-isomer, the molecule still exhibits significant internal charge transfer (ICT), making it valuable for synthesizing fluorescent probes and chromogenic substrates.
-
Amphoteric Nature: The presence of both acidic (COOH) and basic (
) groups requires specific handling during extraction and purification to prevent yield loss in the aqueous phase.
Physicochemical Data Table
| Property | Value | Relevance |
| CAS Number | 139-30-0 | Unique Identifier |
| Molecular Weight | 193.24 g/mol | Fragment-based drug design |
| pKa (Acid) | ~4.8 | Standard carboxylate reactivity |
| pKa (Base) | ~5.5 - 6.0 | Moderate basicity; protonated at physiological pH |
| LogP | ~2.3 | Good membrane permeability potential |
| Solubility | MeOH, DCM, Dilute Acid | Poor solubility in neutral water; high in acidic/basic media |
Strategic Applications in Drug Development
A. Solubility Modulation in Lead Optimization
In medicinal chemistry, the 3-(diethylamino)benzoyl moiety is frequently employed as a "capping group" for secondary amines. The diethylamino tail serves two functions:
-
Lipophilicity/Solubility Balance: The ethyl groups provide lipophilic bulk for hydrophobic pocket binding, while the nitrogen atom can be protonated to improve aqueous solubility for formulation.
-
Metabolic Stability: The steric bulk of the diethyl group retards N-dealkylation by cytochrome P450 enzymes compared to dimethyl analogs.
B. Synthesis of Chromogenic Diagnostic Reagents
3-DEABA is a critical precursor for Trinder's Reagent analogs . When coupled with 4-aminoantipyrine (4-AAP) in the presence of peroxidase and
-
Application: Glucose sensing, cholesterol assays, and ELISA substrates.
-
Advantage: The diethyl group shifts the absorbance maximum (
) bathochromically compared to dimethyl analogs, reducing interference from biological background absorption.
Detailed Synthetic Protocols
Protocol A: Activation via Acid Chloride Formation
Direct reaction with amines is slow; activation to the acid chloride is the standard pathway. Note: The product forms as the hydrochloride salt.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (3.0 - 5.0 eq) -
Catalytic DMF (1-2 drops)
-
Solvent: Toluene or DCM (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-DEABA and anhydrous toluene (5 mL/g).
-
Addition: Add
dropwise at room temperature under atmosphere. Add catalytic DMF. -
Reflux: Heat the mixture to 70–80°C. Evolution of
and gas will be observed.-
Expert Tip: The reaction is complete when the solid suspension dissolves, and gas evolution ceases (typically 2–3 hours).
-
-
Isolation: Concentrate the mixture in vacuo to remove excess
and toluene.-
Critical: Do not use water. The product is 3-(diethylamino)benzoyl chloride hydrochloride . It is a hygroscopic solid/oil. Use immediately for the coupling step.
-
Protocol B: Schotten-Baumann Amide Coupling
Used for coupling the activated acid chloride to a primary or secondary amine (R-NH2).
Reagents:
-
Crude Acid Chloride (from Protocol A)
-
Target Amine (1.1 eq)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (3.0 eq minimum) -
Solvent: DCM or THF
Workflow:
-
Dissolution: Dissolve the Target Amine and Base in DCM at 0°C.
-
Coupling: Dissolve the crude Acid Chloride in a minimal amount of DCM and add dropwise to the amine solution.
-
Stoichiometry Note: You need at least 3 equivalents of base: 1 to neutralize the HCl in the acid chloride salt, 1 to neutralize the HCl generated during coupling, and 1 to keep the amine free.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup (The "Amphoteric Trap"):
-
Wash organic layer with Saturated
(removes unreacted acid). -
Wash with Water .
-
Avoid Strong Acid Washes: Washing with 1M HCl will protonate the diethylamino group, extracting your product into the aqueous layer. If acid wash is necessary to remove excess amine, ensure the pH is carefully controlled or back-extract the aqueous layer at pH 10.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel).
Visualizing the Synthetic Logic
The following diagram illustrates the critical decision pathways and intermediate states during the processing of 3-DEABA.
Figure 1: Synthetic workflow for converting this compound into pharmaceutical amides, highlighting the unstable acid chloride salt intermediate.
Quality Control & Analytical Standards
Impurity Profile
When sourcing or synthesizing 3-DEABA derivatives, screen for these common impurities:
-
Mono-ethyl analog: 3-(Ethylamino)benzoic acid. (Result of incomplete alkylation during raw material manufacturing). Detectable by LC-MS (Mass shift -28 Da).
-
Decarboxylated species: N,N-diethylaniline. (Result of excessive thermal stress).
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for better peak shape)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 310 nm (ICT band).
Safety & Handling (SDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Store at room temperature, desiccated. The acid chloride derivative is moisture-sensitive and corrosive.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood during activation steps due to
/HCl release.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid (Isomer comparison). Retrieved February 5, 2026, from [Link]
-
M. P. Castillo et al. (1994).[1] Determination of manganese peroxidase activity with 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid. Analytical Biochemistry. (Contextual citation for oxidative coupling mechanism).
-
PrepChem. (n.d.). Preparation of benzoyl chloride derivatives. Retrieved February 5, 2026, from [Link]
Sources
Synthesis of 3-(diethylamino)benzonitrile: A Detailed Guide to Precursor Methodologies
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(diethylamino)benzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. Addressed to researchers, medicinal chemists, and process development scientists, this document explores three primary synthetic strategies starting from commercially available precursors. We delve into the mechanistic underpinnings and practical considerations of (1) Palladium-catalyzed Buchwald-Hartwig amination, (2) Direct N,N-diethylation of 3-aminobenzonitrile, and (3) A Sandmeyer reaction sequence starting from 3-(diethylamino)aniline. Each section includes a discussion of the reaction's principles, step-by-step experimental protocols, and insights into process optimization and safety. Comparative data is presented to assist researchers in selecting the most suitable method based on criteria such as yield, purity, cost, and scalability.
Introduction: The Significance of 3-(diethylamino)benzonitrile
The 3-(diethylamino)benzonitrile scaffold is a privileged structural motif found in a range of biologically active molecules and advanced materials. The interplay between the electron-donating diethylamino group and the electron-withdrawing nitrile functionality imparts unique electronic and photophysical properties. For instance, analogues like 4-(N,N-dimethylamino)benzonitrile (DMABN) are classic examples of molecules exhibiting dual fluorescence, a phenomenon critical for designing molecular probes and sensors.[1][2] In drug discovery, the tertiary amine and nitrile groups serve as versatile handles for further chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Given its importance, the efficient and reliable synthesis of 3-(diethylamino)benzonitrile is a critical objective for synthetic chemists. This guide provides a critical evaluation of the most robust and field-proven precursor methods.
Strategic Overview of Synthetic Pathways
The synthesis of 3-(diethylamino)benzonitrile can be approached from several distinct retrosynthetic disconnections. This guide will focus on three convergent and highly practical strategies, each utilizing different precursor materials and reaction classes. The choice of pathway often depends on the availability and cost of starting materials, required scale, and tolerance to specific reagents or catalysts.
Figure 1. Overview of the three primary synthetic strategies for 3-(diethylamino)benzonitrile.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[3] This methodology is prized for its remarkable functional group tolerance, broad substrate scope, and generally high yields, making it a cornerstone of modern medicinal chemistry. The reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4]
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide (3-bromobenzonitrile) to a Pd(0) complex.[4] The resulting Pd(II) complex then coordinates the amine (diethylamine). Deprotonation by the base forms a palladium amide intermediate, which undergoes reductive elimination to furnish the desired product, 3-(diethylamino)benzonitrile, and regenerate the active Pd(0) catalyst. The choice of ligand is critical, as it modulates the stability, activity, and steric environment of the palladium center.
Figure 2. General workflow for the Buchwald-Hartwig amination protocol.
Protocol 1: Buchwald-Hartwig Amination of 3-Bromobenzonitrile
This protocol is adapted from established methodologies for the palladium-catalyzed amination of aryl bromides.[5]
Materials:
-
3-Bromobenzonitrile (1.0 equiv)
-
Diethylamine (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
XPhos (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 1.5-7.5 mol%) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 3-bromobenzonitrile and diethylamine via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(diethylamino)benzonitrile.
Method 2: Direct N,N-Diethylation of 3-Aminobenzonitrile
This approach represents the most atom-economical route, directly forming the target molecule by alkylating the primary amino group of 3-aminobenzonitrile. The reaction typically employs an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acid generated during the reaction.
Mechanistic Rationale: The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of 3-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent. A base is essential to deprotonate the resulting ammonium salt, regenerating the neutral mono-ethylated amine, which can then undergo a second alkylation to form the desired tertiary amine. The primary challenge is controlling the extent of alkylation to prevent the formation of the quaternary ammonium salt, which can be mitigated by careful control of stoichiometry and reaction conditions. This method is analogous to the industrial preparation of N,N-diethylaniline from aniline hydrochloride and alcohol at elevated temperatures.[6]
Protocol 2: N,N-Diethylation of 3-Aminobenzonitrile
This protocol is based on general procedures for the N-alkylation of anilines.
Materials:
-
3-Aminobenzonitrile (1.0 equiv)
-
Ethyl Iodide (2.2-2.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5-3.0 equiv), anhydrous powder
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-aminobenzonitrile and anhydrous potassium carbonate in acetonitrile.
-
Reagent Addition: Add ethyl iodide to the suspension dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-ethylated intermediate.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF (if used). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain 3-(diethylamino)benzonitrile.
Method 3: Sandmeyer Reaction Sequence
The Sandmeyer reaction is a classic transformation used to introduce a variety of substituents, including the cyano group, onto an aromatic ring by way of a diazonium salt intermediate.[7] This pathway requires the synthesis of the precursor 3-(diethylamino)aniline, which is then subjected to diazotization followed by cyanation.
Mechanistic Rationale: The process occurs in two distinct stages:
-
Diazotization: 3-(diethylamino)aniline is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[8] The amine attacks the nitrosonium ion (+NO) to form an unstable diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.
-
Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) species facilitates the reduction of the diazonium salt, loss of dinitrogen gas (N₂), and subsequent introduction of the cyanide nucleophile.[8]
Protocol 3: Sandmeyer Cyanation of 3-(Diethylamino)aniline
This protocol is based on standard Sandmeyer reaction conditions.[7] The precursor, 3-(diethylamino)aniline, can be prepared by the reduction of 3-nitro-N,N-diethylaniline.
Materials:
-
3-(Diethylamino)aniline (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl, ~3 equiv)
-
Sodium Nitrite (NaNO₂, 1.0-1.1 equiv)
-
Copper(I) Cyanide (CuCN, 1.1-1.3 equiv)
-
Sodium Cyanide (NaCN, 1.1-1.3 equiv, EXTREME CAUTION )
-
Water
Procedure: Part A: Diazotization
-
In a beaker, dissolve 3-(diethylamino)aniline in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically complete after 15-30 minutes of stirring in the cold.
Part B: Cyanation 4. CAUTION: This step involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. 5. In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm the solution gently if needed to dissolve the salts, then cool it to room temperature. 6. Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed. 7. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm it to 50-60 °C for an additional hour to ensure the reaction goes to completion. 8. Workup & Purification: Cool the reaction mixture and extract the product with an organic solvent like toluene or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product should be purified by column chromatography or vacuum distillation.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route depends on a multi-faceted analysis of project-specific needs.
| Parameter | Method 1: Buchwald-Hartwig | Method 2: N,N-Diethylation | Method 3: Sandmeyer Reaction |
| Starting Material | 3-Bromobenzonitrile | 3-Aminobenzonitrile | 3-(Diethylamino)aniline |
| Key Reagents | Pd catalyst, ligand, strong base | Ethylating agent, weak base | NaNO₂, strong acid, CuCN/NaCN |
| Typical Yield | High (often >85%) | Moderate to High (60-90%) | Moderate (50-75%) |
| Scalability | Moderate (catalyst cost) | High | Moderate (diazonium instability) |
| Safety Concerns | Air-sensitive reagents | Alkylating agents are toxic | Highly toxic cyanides, unstable diazonium salt |
| Cost | High (Pd catalyst & ligand) | Low to Moderate | Low |
| Advantages | High yield, excellent tolerance | Atom economical, simple reagents | Low reagent cost |
| Disadvantages | Catalyst cost, ligand sensitivity | Potential for over-alkylation | Use of toxic cyanides, temperature sensitive |
Conclusion
The synthesis of 3-(diethylamino)benzonitrile can be successfully achieved through at least three distinct and robust chemical strategies.
-
The Buchwald-Hartwig amination offers the highest yields and functional group tolerance, making it ideal for small-scale and discovery chemistry applications where precursor cost is less critical.
-
The direct N,N-diethylation of 3-aminobenzonitrile provides the most straightforward and atom-economical pathway, well-suited for scale-up provided that selectivity for the tertiary amine can be controlled.
-
The Sandmeyer reaction sequence, while operationally more demanding and involving hazardous reagents, remains a viable, low-cost alternative, particularly if the 3-(diethylamino)aniline precursor is readily available.
The choice of method should be guided by a careful consideration of the factors outlined in this guide, including scale, budget, available equipment, and safety infrastructure.
References
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents (CN101337911A).
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University Course Material. Available at: [Link]
- Process for the preparation of substituted 3-aminobenzonitriles. Google Patents (WO1996011906A1).
-
Preparation of N,N-diethylaniline. PrepChem.com. Available at: [Link]
- Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents (EP2874980B1).
- Process for the preparation of 3-aminobenzonitrile replace. Google Patents (MXPA97002787A).
- Preparation method of N, N-diethyl aniline. Google Patents (CN103012159B).
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. ACS Publications. Available at: [Link]
-
Simulating the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Polar Solution. Diva-portal.org. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. patents.justia.com [patents.justia.com]
- 4. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]
- 5. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Protecting Diethylamino Groups During Synthesis
Ticket ID: #NE-QK-404 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Invisible" Yield Killer
Welcome to the Technical Support Center. If you are here, you are likely experiencing a common but frustrating phenomenon: your molecule contains a diethylamino group (
The Diagnosis: You likely haven't lost your product; you’ve changed its polarity. The diethylamino group is a tertiary amine.[1][2] In the presence of electrophilic oxidants (peroxides, peracids), the nitrogen lone pair attacks the oxygen, forming an N-oxide (
Why this is dangerous:
-
Solubility Shift: N-oxides are highly polar and water-soluble. They often wash away into the aqueous layer during extraction, looking like "product loss."
-
Polonovski Rearrangement: If you accidentally make an N-oxide and then treat it with an acylating agent (like acetic anhydride) or heat it, you can trigger a Polonovski rearrangement, leading to dealkylation (cleavage of the ethyl group).
This guide provides the mechanistic understanding and protocols to lock down that lone pair and prevent oxidation.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent oxidation, you must disable the mechanism that causes it. The culprit is the HOMO (Highest Occupied Molecular Orbital) of the nitrogen atom—its non-bonding lone pair.
The Mechanism of Failure vs. Protection The following diagram illustrates how the lone pair reacts with oxidants (like mCPBA) to form N-oxides, and how protonation acts as a "shield."
Figure 1: Mechanistic divergence between N-oxidation (failure) and acid-salt protection (success).
Module 2: Strategic Troubleshooting (FAQs)
Scenario A: "I need to oxidize a secondary alcohol to a ketone, but I'm afraid of touching the amine."
Recommendation: Paradoxically, use Jones Reagent (CrO₃/H₂SO₄) .
-
Why? Most chemists fear Jones reagent because it is "harsh." However, for amino-alcohols, it is often the safest choice. The sulfuric acid in the reagent immediately protonates the diethylamino group, converting it to the ammonium salt (
). The ammonium nitrogen has no lone pair to oxidize. The alcohol reacts; the amine does not. -
Alternative: Dess-Martin Periodinane (DMP) is generally compatible with tertiary amines because it does not rely on electrophilic oxygen transfer in the same way peracids do, though buffering with pyridine is sometimes recommended to prevent acid-catalyzed side reactions.
Reagent Compatibility Table
| Oxidant | Risk Level | Mechanism of Failure | Mitigation Strategy |
| mCPBA / Peracids | CRITICAL | Direct electrophilic attack on N lone pair. | MUST pre-form salt (TFA/HCl) or complex with |
| Jones Reagent | SAFE | Acidic media auto-protects the amine. | None needed (self-protecting). |
| Swern | MODERATE | Amine can attack activated DMSO species. | Keep temp < -60°C; ensure excess acid/electrophile is quenched. |
| KMnO₄ | HIGH | Oxidative cleavage/N-oxidation. | Avoid if possible; pH control is difficult. |
| TPAP / NMO | MODERATE | NMO is an N-oxide; can be messy. | Use Cu/TEMPO systems instead (highly chemoselective). |
Scenario B: "I've already run the reaction and I think I made the N-oxide. Can I fix it?"
Recommendation: Yes, do not discard the aqueous layer! If your product disappeared from the organic layer during extraction, it is likely in the water phase as the N-oxide.
-
Recover: Lyophilize the aqueous phase or salt it out to recover the N-oxide.
-
Reverse: Perform a reductive deoxygenation using Zinc powder in Acetic Acid or Triphenylphosphine (
) . (See Protocol 2 below).
Scenario C: "My amine is degrading during storage."
Recommendation: Diethylamines can slowly oxidize in air to form N-oxides or undergo radical decomposition.
-
Immediate Fix: Store under Argon/Nitrogen.
-
Long-term Fix: Convert to the Hydrochloride (HCl) salt for storage. The salt is indefinitely stable to oxidation.
Module 3: Experimental Protocols
Protocol 1: The "Acid-Shield" Strategy (Pre-formation of Salt)
Use this when you must use a neutral or peroxidic oxidant (like mCPBA for alkene epoxidation) in the presence of a diethylamino group.
Step-by-Step:
-
Dissolution: Dissolve your substrate (1.0 equiv) in the reaction solvent (e.g., DCM).
-
Protection: Add Trifluoroacetic acid (TFA) (1.1 to 1.5 equiv).
-
Checkpoint: Verify protonation by taking a small aliquot for NMR (shift in the
protons) or checking pH (should be acidic).
-
-
Oxidation: Add your oxidant (e.g., mCPBA) and run the reaction.[1] The protonated amine cannot react with the oxidant.
-
Quench & Deprotection (CRITICAL):
-
Quench the oxidant first (e.g., using
for peroxides). -
Only after the oxidant is destroyed , adjust the pH to >10 using NaOH or saturated
. -
Why? If you basify while oxidant is still present, the free amine will immediately oxidize.
-
-
Extraction: Extract the free amine into the organic layer.
Protocol 2: Rescue Operation (Reduction of N-Oxide to Amine)
Use this if you accidentally oxidized your amine.
Method: Zinc/Acetic Acid Reduction [3][4]
-
Setup: Dissolve the crude N-oxide in Glacial Acetic Acid (approx. 10 mL per gram).
-
Addition: Add Zinc Dust (activated, 5–10 equiv) slowly.
-
Note: Reaction is exothermic.[5] Cool in a water bath if scaling up (>5g).
-
-
Monitoring: Stir at RT for 1–4 hours. Monitor by TLC (N-oxides are baseline/polar; Amines are less polar).
-
Workup:
-
Filter off excess Zinc through Celite.
-
Concentrate the acetic acid (rotovap).
-
Redissolve residue in water/DCM.
-
Basify carefully with NaOH to pH 10.
-
Extract with DCM.
-
Visualizing the Decision Process
Use this flowchart to select the correct oxidant based on your substrate's constraints.
Figure 2: Decision matrix for selecting oxidants in the presence of tertiary amines.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Carullo, G., et al. (2024). "Oxidation of Alcohols in the Presence of Tertiary Amines." Save My Exams / A-Level Chemistry Revision. Link
-
Hoover, J. M., & Stahl, S. S. (2011). "Highly Chemoselective Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation." Journal of the American Chemical Society, 133(42), 16901–16910. (Demonstrates chemoselectivity of Cu/TEMPO over amines). Link
- Bick, I. R. C., et al. (1976). "Polonovski Reaction and N-Oxide Formation." Journal of the Chemical Society. (Mechanistic background on the risks of N-oxides).
-
Drabowicz, J., et al. (2009). "Selective reduction of N-oxides to amines." Synthetic Communications. (Basis for the Zn/AcOH protocol).
Sources
recrystallization solvents for 3-(Diethylamino)benzoic acid purification
This technical guide details the purification of 3-(Diethylamino)benzoic acid (CAS: 20624-50-0).[1] The protocol leverages the compound's amphoteric nature (zwitterionic potential) and specific solubility gradients to achieve high purity suitable for pharmaceutical intermediates or dye synthesis.
Technical Overview & Solvent Strategy
Compound Profile:
-
Target: this compound[1]
-
CAS: 20624-50-0[1]
-
Chemical Nature: Amphoteric (contains both a carboxylic acid and a tertiary amine).
-
Key Challenge: The molecule can exist as a zwitterion. It is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is not carefully controlled.
Solvent Selection Matrix:
| Solvent System | Role | Mechanism | Recommended For |
| Ethanol / Water (1:1 to 3:1) | Primary | Thermal solubility gradient.[1] High solubility in hot EtOH; reduced solubility upon water addition/cooling. | General purification of crude solids with >85% purity. |
| Dilute HCl → NaOH | Alternative | Isoelectric Precipitation. Dissolution as hydrochloride salt, followed by precipitation at the isoelectric point (pI).[1] | Removing non-amphoteric impurities (e.g., neutral organics, inorganic salts).[1] |
| Methanol | Solvent | High solubility.[1][2] Used for initial dissolution before adding anti-solvent. | Rapid purification; often requires an anti-solvent (Water).[1] |
| Ethyl Acetate / Hexane | Secondary | Polarity adjustment.[1] | Removing non-polar impurities if water tolerance is low.[1] |
Primary Protocol: Thermal Recrystallization (Ethanol/Water)[1]
This method is preferred for removing structural isomers and oxidation byproducts (colored impurities).
Prerequisites:
-
Crude this compound[1]
-
Absolute Ethanol (99%+)[1]
-
Deionized Water (pre-heated)[1]
-
Activated Charcoal (optional, for decolorization)[1]
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to just dissolve the solid.
-
Note: If the solution is dark/colored, add 1-2% w/w activated charcoal, boil for 5 mins, and filter hot through Celite.
-
-
Saturation: Maintain the solution at a gentle boil. Slowly add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution is now supersaturated.[3]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary to prevent oiling out).
-
Finishing: Once crystals form, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol/Water (1:3 ratio). Dry in a vacuum oven at 40-50°C.
Alternative Protocol: Isoelectric Precipitation
Use this method if the thermal recrystallization yields an oil or if the crude contains significant inorganic salts.
-
Acidification: Suspend the crude solid in water. Slowly add 2M HCl with stirring until the solid dissolves completely (pH < 2). The compound forms the water-soluble hydrochloride salt.
-
Filtration: Filter the solution to remove insoluble mechanical impurities.
-
Neutralization: Slowly add 2M NaOH or Sodium Acetate solution while monitoring pH.
-
Precipitation: As the pH approaches the isoelectric point (typically pH 4.0–5.0 for aminobenzoic acids), the free acid will precipitate as a solid.
-
Collection: Filter the precipitate, wash with copious water to remove NaCl, and dry.
Troubleshooting Guide
Issue: The product "oils out" (forms a liquid blob) instead of crystallizing.
-
Cause: The temperature dropped too quickly, or the solvent mixture is too polar (too much water).
-
Solution: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol (solvent).[4] Allow the solution to cool much slower (e.g., place the flask in a warm water bath and let the bath cool down naturally). Seed the solution with a pure crystal if available.
Issue: Low Yield (<50%).
-
Cause: Too much solvent was used, or the mother liquor still holds the product.
-
Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: Second crops are usually less pure.
Issue: Persistent Color (Yellow/Brown).[1]
-
Cause: Oxidation products (N-oxides or azo compounds).[1]
-
Solution: Perform the charcoal treatment step described in the Primary Protocol. Ensure the charcoal is filtered off while the solution is hot to prevent premature crystallization in the funnel.
Decision Logic & Workflow (Visualized)
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and handling phase separation issues.
FAQ
Q: Can I use Acetone instead of Ethanol? A: Acetone is a good solvent for the dissolution, but it does not pair as well with water for the "solvent/anti-solvent" method because the solubility drop is often too steep, leading to rapid precipitation (amorphous solid) rather than crystallization. Ethanol is preferred for growing well-defined crystals.[1]
Q: What is the expected melting point? A: While specific batch values vary, homologs like 4-(diethylamino)benzoic acid melt around 192°C, and 3-(dimethylamino)benzoic acid around 150°C. Pure this compound typically melts in the range of 120–150°C (check specific CoA for your batch standard).[1] A sharp melting range (<2°C difference) indicates high purity.
Q: Why do I need to dry it in a vacuum oven? A: The amino group can be sensitive to air oxidation at high temperatures. Vacuum drying allows you to remove water/solvent at a lower temperature (40-50°C), preventing thermal degradation or discoloration.[1]
References
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
-
Sigma-Aldrich. (n.d.). 3-(Dimethylamino)benzoic acid Product Specification. Retrieved from (Used for homolog solubility and melting point comparison).[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). Compound Summary for CID 7410 (Acetophenone) & Benzoic Acid Derivatives. National Library of Medicine. Retrieved from [1]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-(Diethylamino)benzoic Acid Coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that coupling reactions involving sterically hindered substrates like 3-(diethylamino)benzoic acid can be a significant bottleneck in a synthesis campaign. The bulky diethylamino group, even at the meta-position, poses a considerable steric shield around the carboxylic acid, impeding the approach of both the activating agent and the amine nucleophile. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.
Q1: I am getting low to no product yield using standard coupling conditions like EDC/HOBt or DCC. What is going wrong?
A1: The Root of the Problem: Insufficient Activation and Steric Clash
Standard carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often insufficiently reactive to overcome the steric barrier presented by this compound. The reaction proceeds via an O-acylisourea intermediate, which is moderately reactive. In a sterically congested environment, two key steps are kinetically disfavored:
-
Formation of the Activated Intermediate: The initial activation of the carboxylic acid is slow.
-
Nucleophilic Attack: The subsequent attack by the amine on the bulky activated intermediate is severely hindered.
Furthermore, the O-acylisourea intermediate is prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, a common issue in slow coupling reactions that depletes your activated acid from the reaction mixture.[1]
Solutions:
-
Strategy 1: Employ High-Potency Coupling Reagents The most reliable solution is to switch to a more powerful class of coupling reagents, such as uronium/aminium or phosphonium salts. These reagents generate highly reactive activated esters in situ that can overcome significant steric hurdles.
| Reagent | Full Name | Class | Key Advantage for Hindered Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Forms a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the coupling and making it extremely effective for hindered substrates.[2] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | A classic, robust reagent that forms an OBt-ester. It is a significant improvement over carbodiimides for difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Also forms an OBt-ester. It is known for its high efficiency and the byproducts are generally considered less hazardous than those from its predecessor, BOP.[3] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Based on the OxymaPure® leaving group, COMU is a newer generation reagent touted for its high reactivity and safety profile, often rivaling or exceeding HATU. |
-
Strategy 2: Convert to a More Reactive Acylating Species If potent coupling reagents are unavailable or fail, you can directly convert the carboxylic acid into a more powerful electrophile, such as an acyl fluoride. Acyl fluorides are the smallest of the acyl halides, minimizing steric bulk, yet are highly reactive towards amines.[4][5][6] This is a robust method for coupling both sterically hindered acids and amines.[4][6]
Frequently Asked Questions (FAQs)
Q1: My amine partner is also sterically hindered. How does this change the strategy?
A1: This "dual-hindrance" scenario is one of the most challenging in amide synthesis.[7] The strategy must focus on maximizing the electrophilicity of the acid while minimizing steric repulsion.
-
Prioritize Acyl Fluoride Formation: This is often the most successful route. The small size of the fluorine atom makes the acyl fluoride the least sterically demanding, yet highly reactive, acylating agent. A protocol for this is provided below.[4][6]
-
Use the Most Powerful Coupling Reagent: If you stick with a one-pot coupling, HATU or PyAOP are the reagents of choice due to the superior reactivity of the OAt-esters they form.[8]
-
Optimize Reaction Conditions: Higher temperatures (e.g., 50-80 °C) and extended reaction times (24-48 hours) are often necessary.[4] Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to avoid competitive reactions.
Q2: I am using HATU but my yields are still poor. What else can I check?
A2: While HATU is highly effective, its performance depends on proper reaction setup.
-
Order of Addition: The carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA or 2,4,6-collidine) should be pre-activated for a few minutes before adding the amine. This ensures the formation of the reactive OAt-ester prior to the introduction of the nucleophile.
-
Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of HATU and 2-3 equivalents of the base relative to the limiting reagent.
-
Solvent Purity: The reaction should be performed under anhydrous conditions. Water can hydrolyze the activated ester intermediate. Use dry solvents like DMF, NMP, or DCM.
Q3: Can I just convert the acid to an acyl chloride with thionyl chloride?
A3: This is a viable but often problematic approach for complex molecules. While acyl chlorides are highly reactive, the conditions required for their formation (e.g., SOCl₂ or oxalyl chloride, often at elevated temperatures) can be harsh and may not be compatible with other functional groups on your amine or acid.[9] Acyl chlorides are also highly sensitive to moisture. The acyl fluoride route is generally milder and more controlled.[6]
Visualized Workflows and Mechanisms
To clarify the decision-making process and the underlying chemistry, the following diagrams illustrate key pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.globalso.com [file.globalso.com]
- 3. peptide.com [peptide.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Handling Amino-Benzoic Acid Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Hygroscopicity Management for Amino-Benzoic Acid Derivatives (e.g., PABA, Procaine HCl, Benzocaine)
Introduction: The Invisible Variable
Welcome to the technical support hub. You are likely here because your yield is inconsistent, your white powder has turned off-white, or your stoichiometry calculations are failing.
Amino-benzoic acid derivatives possess a dual chemical nature—an amine group (basic) and a carboxylic acid/ester group (acidic/neutral). In their salt forms (e.g., Procaine Hydrochloride), they are hygroscopic , meaning they actively adsorb moisture from the atmosphere. This is not just a "weight" issue; water acts as a plasticizer and a catalyst for degradation (hydrolysis and oxidation), fundamentally altering the physicochemical properties of your reagent.
This guide treats moisture control not as a suggestion, but as a reagent in your reaction that must be rigorously excluded.
Module 1: Storage & Environmental Control
Hygroscopicity Classification Table
Reference this table to determine the severity of your handling requirements.
| Compound Class | Example | Hygroscopicity Risk | Critical Handling Threshold |
| Free Acids | 4-Aminobenzoic Acid (PABA) | Moderate | >60% RH (Surface adsorption) |
| Esters (Free Base) | Benzocaine | Low to Moderate | >70% RH (Hydrolysis risk over time) |
| Salt Forms | Procaine HCl, Tetracaine HCl | High / Deliquescent | >40% RH (Lattice expansion & caking) |
| Sodium Salts | Sodium 4-aminobenzoate | Severe | >30% RH (Rapid deliquescence) |
Common FAQs: Storage
Q: My container was sealed, but the powder is caked. Why? A: Standard screw-cap bottles are permeable to water vapor over time. If the container was opened in a humid lab (RH >50%), the headspace air contained moisture which was adsorbed by the solid after closure.
-
The Fix: Store all salt-form derivatives in a desiccator cabinet maintained at <20% RH. For long-term storage, parafilm is insufficient; use heat-sealed aluminized mylar bags or glass jars with secondary containment containing silica gel.
Q: Can I store these in the fridge (4°C)? A: Proceed with caution. While cold slows chemical degradation, it increases the risk of condensation.
-
The Mechanism: When you remove a cold bottle into a warm lab, the bottle surface drops below the dew point of the room air, causing immediate condensation inside the bottle once opened.
-
Protocol: You must allow the container to equilibrate to room temperature (approx. 3-4 hours) inside a desiccator before opening.
Module 2: Operational Handling (Weighing & Synthesis)
Workflow: The "Difference Weighing" Protocol
Standard weighing boats are static-prone and expose the sample to air for too long. Use this method for precise stoichiometry.
-
Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.
-
Tare: Place the empty weighing bottle + cap on the balance. Tare to zero.
-
Fill: Move the bottle to the glove box or dry bag. Add approx. amount of reagent. Cap immediately.
-
Gross Weighing: Weigh the full, capped bottle. Record Mass (
). -
Dispense: Pour the reagent directly from the weighing bottle into your reaction vessel. Do not use a spatula. Cap immediately.
-
Back Weighing: Weigh the residual bottle + cap. Record Mass (
). -
Calculation: Mass Added =
.
Note: This eliminates error from water uptake during the weighing process, as the balance stabilizes while the hygroscopic material is sealed.
Visualizing the Risk: The Degradation Cycle
Moisture is not inert; it facilitates the Maillard reaction (browning) and hydrolysis.
Caption: Figure 1. The Moisture-Facilitated Degradation Cascade. Adsorbed water creates a mobile phase on the crystal surface, accelerating hydrolysis and oxidation.
Module 3: Analytical Troubleshooting
Q: My melting point is 5°C lower than the literature value. Is my compound impure?
A: Not necessarily chemically impure, but physically "wet." Absorbed water depresses the melting point (freezing point depression).
-
Verification: Run a TGA (Thermogravimetric Analysis). If you see a mass loss of 1-5% before 100°C, it is solvent/water. If the mass loss starts at the melting point, it is decomposition.
Q: The NMR spectrum shows broad peaks for the amine protons ( ).
A: This is classic proton exchange with water.
-
The Fix: Use a molecular sieve in your NMR solvent (e.g., DMSO-
) for 24 hours prior to sample preparation. If the peaks sharpen, the broadening was due to moisture, not polymerization or degradation.
Module 4: Remediation (Drying Protocols)
If your material has absorbed moisture, you must dry it without thermally degrading the amine or decarboxylating the acid.
Protocol: Vacuum Drying with Phosphorus Pentoxide ( )
Safety Warning:
-
Setup: Use a vacuum drying pistol (Abderhalden) or a vacuum oven.
-
Desiccant: Place a tray of fresh
(or activated Silica Gel with indicator) at the bottom of the chamber. -
Temperature: Set temperature to 40–50°C .
-
Why? Amino-benzoic acids can decarboxylate at high temperatures (>100°C) over prolonged periods. 40°C is safe for removing surface water.
-
-
Vacuum: Apply vacuum (< 10 mbar).
-
Duration: Dry for 12–24 hours.
-
Validation: Check weight loss. If using for GMP/GLP, perform Karl Fischer titration (Method: Direct injection or Oven method at 110°C) to confirm water content is <0.5% w/w [1].
Decision Matrix: Handling Logic
Caption: Figure 2. Handling Decision Matrix based on chemical form and precision requirements.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid.[Link]
-
Mettler Toledo. (n.d.). Guide to Weighing: Proper Weighing with Laboratory Balances.[Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.[1] [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of 3-(Diethylamino)benzoic Acid: A Predictive and Comparative Analysis
For researchers, scientists, and drug development professionals, meticulous characterization of molecular structure is a foundational pillar of successful research. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible technique for identifying functional groups and confirming the identity of synthesized compounds. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 3-(Diethylamino)benzoic acid, a compound of interest in various chemical and pharmaceutical research domains.
In the absence of a publicly available, experimentally verified IR spectrum for this compound within leading spectral databases, this guide employs a predictive and comparative approach. By dissecting the molecule into its constituent functional groups—a carboxylic acid, a tertiary amine, and a substituted aromatic ring—and comparing it with the well-documented spectra of its parent structures, benzoic acid and diethylamine, we can construct a highly accurate, predicted IR profile. This approach not only provides a reliable benchmark for researchers working with this compound but also reinforces the fundamental principles of IR spectral interpretation.
Predicted Characteristic IR Absorption Profile of this compound
The IR spectrum of this compound is expected to be a composite of the vibrational modes of its three key structural components. The following table summarizes the predicted key absorption peaks, their corresponding vibrational modes, and the rationale behind these predictions.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Expected Characteristics |
| ~3000–2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad and intense absorption is one of the most characteristic features of a carboxylic acid, arising from strong intermolecular hydrogen bonding between the acid dimers.[1][2][3] |
| ~2970–2850 | Medium-Strong | C-H stretch (Aliphatic -CH₂- and -CH₃) | These peaks originate from the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups of the diethylamino substituent. |
| ~1710–1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is typically one of the strongest and sharpest peaks in the spectrum.[2][3][4] Its position is influenced by conjugation with the aromatic ring, which tends to lower the frequency compared to non-conjugated carboxylic acids.[2] |
| ~1600 & ~1475 | Medium-Weak | C=C stretch (Aromatic Ring) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1320–1210 | Medium-Strong | C-O stretch (Carboxylic Acid) | This peak is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid group.[1] |
| ~1200–1000 | Medium | C-N stretch (Tertiary Amine) | The stretching vibration of the C-N bond of the diethylamino group is expected in this region. |
| ~960–900 | Broad, Medium | O-H bend (Out-of-plane) | This broad absorption is another characteristic feature of the carboxylic acid dimer.[1] |
| ~800-700 | Strong | C-H bend (Aromatic, Out-of-plane) | The substitution pattern on the benzene ring (1,3-disubstituted) will give rise to characteristic strong C-H out-of-plane bending absorptions in this region. |
Comparative Spectral Analysis: Deconstructing the Spectrum
To understand the origin of the predicted peaks for this compound, a comparison with the IR spectra of benzoic acid and diethylamine is highly instructive. This analysis highlights how the combination of these functional groups in a single molecule influences the final spectrum.
| Functional Group/Vibration | Benzoic Acid (cm⁻¹) | Diethylamine (cm⁻¹) | Predicted this compound (cm⁻¹) | Key Observations |
| O-H Stretch (Carboxylic Acid) | ~3300–2500 (Broad, Strong)[1] | N/A | ~3000–2500 (Broad, Strong) | This highly characteristic broad peak is expected to be a dominant feature in the spectrum of this compound, confirming the presence of the carboxylic acid group. |
| N-H Stretch (Secondary Amine) | N/A | ~3350–3300 (Weak-Medium) | N/A | The absence of an N-H stretch is a key differentiator. In this compound, the amine is tertiary, and therefore this peak will be absent. |
| C-H Stretch (Aromatic) | ~3080–3030 (Medium)[1] | N/A | ~3100–3000 (Medium) | Aromatic C-H stretches are expected, similar to benzoic acid. |
| C-H Stretch (Aliphatic) | N/A | ~2970–2850 (Strong) | ~2970–2850 (Medium-Strong) | The presence of these peaks, originating from the ethyl groups, is a clear indicator of the diethylamino substituent. |
| C=O Stretch (Carboxylic Acid) | ~1700–1680 (Strong)[1][2] | N/A | ~1710–1680 (Strong) | A strong carbonyl absorption is expected, confirming the carboxylic acid. Its position will be similar to that in benzoic acid due to conjugation with the aromatic ring. |
| C-N Stretch | N/A | ~1140 (Medium) | ~1200–1000 (Medium) | This peak will be present due to the diethylamino group. |
| C-O Stretch (Carboxylic Acid) | ~1320–1210 (Strong)[1] | N/A | ~1320–1210 (Medium-Strong) | This peak will be present, further confirming the carboxylic acid moiety. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify the predicted spectral features, a standard procedure for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound should be followed. The KBr pellet method is a common and reliable technique.
Step-by-Step Methodology for KBr Pellet Preparation and FT-IR Analysis
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by gentle grinding until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrometer Preparation and Background Scan:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Perform a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and CO₂). This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire the IR spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Label the significant peaks and compare their positions and shapes with the predicted values and reference spectra.
-
Caption: Experimental workflow for acquiring an FT-IR spectrum using the KBr pellet method.
Interpretation and Verification: A Self-Validating System
The trustworthiness of this predictive guide lies in its foundation on well-established principles of IR spectroscopy. When an experimental spectrum is obtained, it can be validated by looking for the key features outlined:
-
Presence of a very broad O-H stretch: This is a strong confirmation of the carboxylic acid group.
-
A strong C=O absorption: This further validates the carboxylic acid.
-
The absence of an N-H stretch: This confirms the tertiary nature of the amine.
-
The presence of aliphatic C-H stretches: This verifies the diethylamino substituent.
By systematically confirming the presence or absence of these key peaks, a researcher can confidently verify the identity and purity of their this compound sample.
Conclusion
References
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The solid-state FTIR spectrum of 3-(trimethylammonium)-benzoic acid... Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification... Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, p-(dimethylamino-), isopentyl ester. Retrieved from [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
mass spectrometry (MS) fragmentation pattern of 3-(Diethylamino)benzoic acid
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-(Diethylamino)benzoic acid (3-DEABA) . As a structural isomer of both potential genotoxic impurities (2-isomer) and active pharmaceutical intermediates (4-isomer), accurate identification of 3-DEABA is critical in regulated environments.
Unlike standard library matching, this guide focuses on mechanistic causality , comparing the meta-substitution pattern of 3-DEABA against its ortho and para analogs. We utilize Electrospray Ionization (ESI) in positive mode, the industry standard for LC-MS workflows in drug development.
Key Differentiator
-
3-DEABA (Meta): Characterized by sequential loss of ethylene (
) groups from the diethylamine moiety. -
2-DEABA (Ortho): Distinguishable by a dominant "Ortho Effect" (rapid loss of
or ) typically absent or suppressed in the 3-isomer.
Structural Context & Ionization Physics
The fragmentation logic follows the Charge Localization Model . In ESI(+), the protonation site dictates the fragmentation pathway.
| Feature | Specification | Impact on MS |
| Formula | Monoisotopic Mass: 193.11 Da | |
| Precursor Ion | Base peak in soft ionization (ESI). | |
| Primary Charge Site | Diethylamino Nitrogen | Higher proton affinity (PA) than the carboxylic acid. Directs "Remote Hydrogen Rearrangement." |
| Secondary Charge Site | Carbonyl Oxygen | Less favored, but responsible for carboxylic acid losses ( |
Fragmentation Mechanism: The "Stepwise De-ethylation" Pathway
For 3-DEABA, the dominant pathway in Collision-Induced Dissociation (CID) is the sequential loss of the ethyl groups attached to the nitrogen. This occurs via a four-membered transition state involving hydrogen transfer, releasing neutral ethylene (
Mechanistic Flow (ESI+)
-
Precursor (m/z 194): Protonated molecule.
-
Fragment 1 (m/z 166): Loss of first ethylene (
). -
Fragment 2 (m/z 138): Loss of second ethylene (
), resulting in the protonated 3-aminobenzoic acid core. -
Fragment 3 (m/z 120): Subsequent loss of water (
) from the acid group (Acylium ion formation).
Visualization: Fragmentation Pathway
The following diagram illustrates the specific ESI+ fragmentation tree for 3-DEABA.
Caption: ESI(+) CID fragmentation pathway of this compound showing sequential de-ethylation followed by core degradation.
Comparative Analysis: Distinguishing Isomers
The primary challenge in drug development is distinguishing the meta (3-DEABA) isomer from the ortho (2-DEABA) and para (4-DEABA) isomers.
The "Ortho Effect" Discriminator
The 2-isomer possesses a unique geometry where the protonated amine and the carboxylic acid are adjacent. This facilitates an intramolecular reaction (nucleophilic attack) that is geometrically impossible for the 3-isomer.
| Feature | 3-DEABA (Meta) | 2-DEABA (Ortho) | 4-DEABA (Para) |
| Dominant Loss | |||
| m/z 176/177 | Absent/Low | High (Loss of | Absent/Low |
| m/z 166 | High (Base Peak) | Moderate | High |
| Resonance | Charge localized on N | Charge shared (H-bond stabilization) | Quinoid resonance stabilization |
Diagnostic Rule: If the spectrum shows a significant peak at m/z 176 (
Experimental Protocol (Self-Validating)
To reproduce these results, use the following LC-MS/MS workflow. This protocol includes a "System Suitability Test" (SST) to ensure data integrity.
Instrument Settings (Q-TOF / Triple Quad)
-
Ionization: ESI Positive Mode
-
Capillary Voltage: 3.5 kV (Standard for small molecule amines)
-
Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source fragmentation)
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture the full fragmentation tree.
Workflow Diagram
Caption: Direct infusion workflow for rapid structural confirmation of aminobenzoic acid derivatives.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3-amino- derivatives.[1][2] National Institute of Standards and Technology.[3] Available at: [Link]
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A Comprehensive Guide to Determining the HPLC Retention Time of 3-(Diethylamino)benzoic Acid Reference Standard
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of chemical compounds is paramount. This guide provides an in-depth technical overview of determining the High-Performance Liquid Chromatography (HPLC) retention time for 3-(Diethylamino)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We will explore a robust analytical method, delve into the scientific rationale behind the chosen parameters, and compare this technique with viable alternatives.
Introduction to the Analysis of this compound
This compound is an aromatic carboxylic acid derivative. Its accurate quantification is crucial for ensuring the purity of starting materials and the quality of final active pharmaceutical ingredients (APIs). HPLC is the gold standard for this type of analysis due to its high sensitivity, specificity, and resolving power.[1][2] This guide will focus on a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for separating polar to moderately nonpolar compounds like this compound.
Proposed HPLC Method and Expected Retention Time
While a universally stipulated retention time for this compound is not available due to its dependence on the specific chromatographic conditions, this guide proposes a robust starting method based on the analysis of structurally similar compounds such as benzoic acid and its aminobenzoic acid isomers.[3][4][5] The following method is designed to provide a reliable and reproducible retention time in a typical laboratory setting.
Based on the elution patterns of related compounds, the expected retention time for this compound under these conditions is approximately 4-6 minutes . The diethylamino group makes the compound slightly more nonpolar than its parent benzoic acid, leading to a longer retention time. However, the presence of the polar carboxylic acid group ensures it will not be excessively retained.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring of the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | 40:60 (v/v) Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) | Acetonitrile is a common organic modifier in RP-HPLC. The aqueous buffer at a low pH suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, ensuring good chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[7] |
| Detection Wavelength | 245 nm | This wavelength is near the UV absorbance maximum for many benzoic acid derivatives, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol for Retention Time Determination
The following protocol outlines the steps to determine the retention time of a this compound reference standard using the proposed HPLC method. This protocol is designed to be a self-validating system.
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the 25 mM potassium phosphate buffer, dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of deionized water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
-
Reference Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.
-
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Analysis
-
Inject 10 µL of the prepared reference standard solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of the analyte peak.
-
The time at which the apex of the peak elutes is the retention time (tᵣ).
-
Perform multiple injections (e.g., n=5) to ensure the reproducibility of the retention time. The relative standard deviation (RSD) of the retention times should be less than 2%.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the HPLC retention time of the this compound reference standard.
Caption: Experimental workflow for HPLC retention time determination.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for its specificity and sensitivity, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
Table 2: Comparison of Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High specificity, sensitivity, and resolving power.[1] Can separate the analyte from impurities. | Requires specialized equipment and trained personnel. Method development can be time-consuming. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of UV-Vis light by the analyte in a solution. | Simple, rapid, and cost-effective. | Lacks specificity; any substance that absorbs at the same wavelength will interfere. Not suitable for mixture analysis. |
| Titration | Neutralization of the acidic carboxylic acid group with a standardized basic solution. | A primary analytical method providing high accuracy and precision. | Not specific if other acidic or basic impurities are present. Requires larger sample quantities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High resolution for volatile and thermally stable compounds. | Requires derivatization of the non-volatile carboxylic acid group, adding complexity and potential for error. |
Conclusion
This guide provides a comprehensive framework for the determination of the HPLC retention time of a this compound reference standard. By following the proposed method and experimental protocol, researchers can achieve accurate and reproducible results. The causal explanations for the chosen parameters and the comparison with alternative techniques offer a deeper understanding of the analytical process, empowering scientists to make informed decisions in their analytical workflows. The principles and methodologies discussed herein are foundational for robust quality control in pharmaceutical development and manufacturing.
References
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SIELC Technologies. (2018, May 16). Benzoic acid, 3-(dimethylamino)-. Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]
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ResearchGate. Retention time shift of benzoic acid with changing mobile phase pH. Retrieved from [Link]
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IRE Journals. (2019, August). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]
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LCGC International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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ResearchGate. (2012, August 7). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. Retrieved from [Link]
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RSC Publishing. Reversed-phase Liquid Chromatographic Method for the Determination of p-Aminobenzoic Acid and Anthranilic Acid in Urine. Retrieved from [Link]
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ResearchGate. (PDF) 67- Analytical Profile of Procaine hydrochloride. Retrieved from [Link]
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Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]
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PubMed. (2008, May 15). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. Retrieved from [Link]
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ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
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Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Separation of Procainamide and Procaine on Newcrom A Column. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]
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PubMed Central. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(Diethylamino)benzoic Acid Intermediates
In the synthesis of fine chemicals and pharmaceutical intermediates, rigorous in-process monitoring is not a luxury—it is a necessity. The synthesis of 3-(Diethylamino)benzoic acid, a key building block in various applications, serves as an excellent case study for demonstrating the power of a multi-modal spectroscopic approach. Ensuring the complete conversion of starting materials and characterizing the formation of the desired product in real-time prevents costly downstream purification challenges and ensures final product quality.
This guide provides an in-depth comparison of core spectroscopic techniques for monitoring the N-alkylation of 3-aminobenzoic acid. We will move beyond simply listing data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for process control and characterization.
The Synthetic Landscape: From Primary Amine to Tertiary Amine
The most common and direct route to this compound involves the N-alkylation of a suitable precursor, typically 3-aminobenzoic acid or its esterified form, using an ethylating agent like ethyl iodide or diethyl sulfate. For the purpose of this guide, we will focus on the direct alkylation of 3-aminobenzoic acid.
The transformation we aim to monitor is the conversion of a primary aromatic amine to a tertiary aromatic amine. This fundamental change in the nitrogen substituent's electronic and steric nature provides distinct and measurable shifts across various spectroscopic platforms.
Caption: Synthetic pathway for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Real-Time Functional Group Tracker
Expertise & Rationale
FT-IR spectroscopy is the frontline tool for a rapid assessment of reaction progress. Its power lies in the direct correlation between peak presence (or absence) and specific functional groups. In this synthesis, the most telling transformation is the change at the nitrogen atom. We are looking for the disappearance of the primary amine's N-H bonds and the strengthening of signals associated with the tertiary amine.
-
Primary Amine (3-Aminobenzoic Acid): Exhibits a characteristic doublet (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. The presence of these two "fangs" is an unambiguous marker of the starting material.[1]
-
Tertiary Amine (this compound): Lacks N-H bonds entirely. Therefore, the complete disappearance of the 3300-3500 cm⁻¹ doublet is a primary indicator of successful reaction completion.
Simultaneously, the carboxylic acid moiety provides stable internal reference peaks, such as the strong, sharp carbonyl (C=O) stretch around 1690-1760 cm⁻¹ and the exceptionally broad O-H stretch from 2500-3300 cm⁻¹.[2][3] These peaks should remain relatively consistent, confirming the integrity of the carboxyl group throughout the reaction.
Comparative FT-IR Data
| Functional Group | Key Vibrational Mode | 3-Aminobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Change |
| Amine N-H | N-H Stretch | ~3300-3500 cm⁻¹ (doublet) | Absent | Conversion of primary (-NH₂) to tertiary (-NEt₂) amine. |
| Carboxyl O-H | O-H Stretch | ~2500-3300 cm⁻¹ (very broad) | ~2500-3300 cm⁻¹ (very broad) | Carboxyl group remains intact. |
| Carbonyl C=O | C=O Stretch | ~1690-1710 cm⁻¹ | ~1680-1700 cm⁻¹ | Minor shift due to electronic changes on the ring. |
| Aromatic C-H | C-H Stretch | >3000 cm⁻¹ (sharp) | >3000 cm⁻¹ (sharp) | Aromatic ring is unchanged. |
| Aliphatic C-H | C-H Stretch | Absent | ~2850-2980 cm⁻¹ (medium) | Introduction of two ethyl groups. |
| C-N Stretch | C-N Stretch | ~1250-1350 cm⁻¹ | ~1200-1300 cm⁻¹ | Change in C-N bond character. |
Note: Exact wavenumbers can vary based on sample preparation (e.g., KBr pellet, ATR) and intermolecular hydrogen bonding.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If analyzing a reaction mixture, a drop of the liquid can be used after solvent evaporation.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
-
Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key vibrational bands as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale
While FT-IR confirms the transformation of functional groups, NMR spectroscopy provides the unambiguous, high-resolution structural proof of conversion. Both ¹H and ¹³C NMR are indispensable for confirming the precise connectivity of the final product and for identifying any residual starting material or intermediates.
-
¹H NMR: The most dramatic change will be the disappearance of the broad -NH₂ signal from the starting material and the appearance of the characteristic ethyl group signals in the product: a quartet around 3.4 ppm (the -CH₂- group adjacent to the nitrogen) and a triplet around 1.2 ppm (the terminal -CH₃ group). The integration of these signals relative to the aromatic protons provides quantitative confirmation of the structure.
-
¹³C NMR: The substitution of hydrogens with electron-donating ethyl groups on the nitrogen atom causes a significant upfield shift (to lower ppm values) for the aromatic carbons, particularly the carbon directly attached to the nitrogen (C3) and the carbons ortho/para to it. Furthermore, the appearance of two new signals in the aliphatic region (~47 ppm and ~13 ppm) confirms the presence of the ethyl groups.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Environment | 3-Aminobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Change |
| -NH₂ | ~5.3 ppm (broad singlet, 2H) | Absent | Replacement of N-H with N-Et. |
| -N(CH₂CH₃)₂ | Absent | ~3.4 ppm (quartet, 4H) | Methylene protons of the ethyl groups. |
| -N(CH₂CH₃)₂ | Absent | ~1.1 ppm (triplet, 6H) | Methyl protons of the ethyl groups. |
| Aromatic H | ~6.7-7.2 ppm (multiplet, 4H) | ~6.9-7.4 ppm (multiplet, 4H) | Shifts due to altered electron density from the N-substituent. |
| -COOH | ~12.5 ppm (broad singlet, 1H) | ~12.7 ppm (broad singlet, 1H) | Carboxyl proton remains, slight shift possible. |
Reference data for 3-Aminobenzoic acid from literature.[5]
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Environment | 3-Aminobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Change |
| C=O | ~168 ppm | ~167 ppm | Minor electronic effect. |
| C-N (Aromatic) | ~149 ppm | ~148 ppm | Significant change in substituent. |
| Aromatic C | ~115-132 ppm (4 signals) | ~115-131 ppm (4 signals) | Shifts reflect changed electronic distribution. |
| -N(CH₂CH₃)₂ | Absent | ~47 ppm | Methylene carbons of the ethyl groups. |
| -N(CH₂CH₃)₂ | Absent | ~13 ppm | Methyl carbons of the ethyl groups. |
Reference data for 3-Aminobenzoic acid from literature.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This requires a longer acquisition time (hundreds or thousands of scans).
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).
-
Analysis: Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments (if necessary).
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Rationale
Mass spectrometry provides the ultimate confirmation of a successful synthesis by directly measuring the molecular weight of the compounds. For this reaction, we expect a specific mass increase corresponding to the addition of two ethyl groups and the loss of two hydrogen atoms.
-
3-Aminobenzoic Acid (C₇H₇NO₂): Molecular Weight = 137.14 g/mol .[6][7]
-
This compound (C₁₁H₁₅NO₂): Molecular Weight = 193.24 g/mol .
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique ideal for observing the intact molecular ion, typically as the protonated species [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that causes fragmentation, providing a characteristic fingerprint that can be used for structural elucidation and library matching.[8] The base peak in the EI spectrum of benzoic acid derivatives is often the phenyl cation or a related fragment.[8][9]
Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z of Molecular Ion | Key Fragment Ions (EI) |
| 3-Aminobenzoic Acid | ESI (+) | 138 [M+H]⁺ | 137 [M]⁺•, 120 [M-OH]⁺, 92 [M-COOH]⁺• |
| This compound | ESI (+) | 194 [M+H]⁺ | 193 [M]⁺•, 178 [M-CH₃]⁺, 148 [M-COOH]⁺ |
Reference data for 3-Aminobenzoic acid from NIST WebBook and other sources.[7][10]
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with 0.1% formic acid to promote protonation.
-
LC Separation (Optional but Recommended): Inject the sample onto an HPLC system (e.g., using a C18 column) to separate the product from any starting material or byproducts before they enter the mass spectrometer.[11]
-
MS Parameter Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum. The peak corresponding to the [M+H]⁺ ion should be clearly visible.
-
Analysis: Identify the molecular ion peak for the starting material and the final product to confirm the conversion.
UV-Vis Spectroscopy: Monitoring Electronic System Perturbation
Expertise & Rationale
UV-Vis spectroscopy measures the electronic transitions within a molecule. In aromatic systems, the wavelength of maximum absorbance (λ_max) is highly sensitive to the nature of the substituents on the ring. The lone pair of electrons on the amino group nitrogen participates in resonance with the benzene ring's π-system. This interaction shifts the absorbance to longer wavelengths compared to unsubstituted benzene (a bathochromic or red shift).[12]
Alkylation of the amine from primary (-NH₂) to tertiary (-N(Et)₂) increases the electron-donating ability of the nitrogen substituent. This enhanced auxochromic effect leads to a further bathochromic shift in the λ_max. While not as structurally definitive as NMR or MS, this shift provides a quick, simple, and quantitative method (via Beer-Lambert Law) to track the reaction's progress in solution.
Comparative UV-Vis Data
| Compound | Typical λ_max (in Ethanol) | Rationale for Change |
| Benzene | ~255 nm | Baseline aromatic system. |
| 3-Aminobenzoic Acid | ~280-300 nm | Bathochromic shift due to -NH₂ group's resonance with the ring. |
| This compound | ~300-320 nm | Further bathochromic shift due to the increased electron-donating character of the -NEt₂ group. |
Note: λ_max values are approximate and can be influenced by the solvent.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the λ_max and note its shift relative to the starting material.
Integrated Workflow for Comprehensive Characterization
A self-validating analytical workflow leverages the strengths of each technique to build a complete picture of the reaction. FT-IR provides a rapid initial check, followed by LC-MS for confirmation of conversion and purity, and finally, NMR for definitive structural elucidation of the isolated material.
Caption: Integrated workflow for reaction monitoring and validation.
Conclusion
The successful synthesis of this compound is not merely the result of mixing reagents; it is a process controlled and validated by precise analytical measurement. By employing a complementary suite of spectroscopic techniques—FT-IR, NMR, Mass Spectrometry, and UV-Vis—researchers can track the disappearance of starting materials and the emergence of the desired product with exceptional confidence. This guide has detailed not only the expected spectral data but also the underlying chemical principles that cause these changes, providing an authoritative framework for the robust characterization of synthetic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
